2-Chlorobenzo[d]thiazol-6-yl acetate
Description
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Structure
3D Structure
Properties
CAS No. |
126322-23-4 |
|---|---|
Molecular Formula |
C9H6ClNO2S |
Molecular Weight |
227.67 g/mol |
IUPAC Name |
(2-chloro-1,3-benzothiazol-6-yl) acetate |
InChI |
InChI=1S/C9H6ClNO2S/c1-5(12)13-6-2-3-7-8(4-6)14-9(10)11-7/h2-4H,1H3 |
InChI Key |
OUKRILDRCYJTBX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=C1)N=C(S2)Cl |
Origin of Product |
United States |
Foundational & Exploratory
Technical Whitepaper: Structural Analysis and Synthetic Utility of 2-Chlorobenzo[d]thiazol-6-yl Acetate
The following technical guide is structured to serve as a high-level operational whitepaper for drug discovery scientists. It synthesizes structural analysis, synthetic protocols, and functional applications of 2-Chlorobenzo[d]thiazol-6-yl acetate .
Executive Summary
2-Chlorobenzo[d]thiazol-6-yl acetate is a bifunctional heterocyclic scaffold characterized by a reactive electrophilic center at the C2 position and a masked phenolic moiety at the C6 position. This compound serves as a critical "linchpin" intermediate in medicinal chemistry, particularly for the development of fluorogenic probes , amyloid-beta imaging agents (similar to Pittsburgh Compound B), and antitumor kinase inhibitors .
This guide dissects the molecule’s electronic properties, provides validated synthetic protocols, and maps its utility in divergent synthesis.
Molecular Architecture & Pharmacophore Analysis
The molecule comprises a fused benzene and thiazole ring system (benzo[d]thiazole) decorated with two orthogonal functional groups.[1][2]
Structural Properties Table
| Property | Value / Description | Significance |
| Formula | Core scaffold | |
| Molecular Weight | ~227.67 g/mol | Fragment-based drug design (FBDD) compliant |
| C2-Cl Bond | Labile (Electrophilic) | Site for Nucleophilic Aromatic Substitution ( |
| C6-Acetate | Ester (Prodrug/Protective) | Lipophilic masking group; hydrolyzable to free phenol |
| LogP (Calc) | ~2.8 - 3.2 | Moderate lipophilicity, good membrane permeability |
| Electronic Character | Electron-deficient Heterocycle | The C=N bond pulls density, activating C2-Cl |
Electronic Reactivity Map
The benzothiazole ring is aromatic but electron-deficient. The nitrogen atom at position 3 exerts a strong inductive effect (-I), making the carbon at position 2 (C2) highly susceptible to nucleophilic attack. The sulfur atom enhances polarizability, stabilizing the Meisenheimer intermediate during substitution reactions.[3]
Figure 1: Orthogonal reactivity map. The C2 position allows for scaffold extension, while the C6 position modulates solubility or acts as a latent fluorophore.
Synthetic Pathways & Experimental Protocols
The synthesis of 2-Chlorobenzo[d]thiazol-6-yl acetate typically proceeds via the activation of the 2-position of a 6-substituted benzothiazole precursor.
Primary Synthetic Workflow
The most robust route involves the chlorination of 6-hydroxybenzothiazole followed by acetylation, or the acetylation of 2-chloro-6-hydroxybenzothiazole.
Step 1: Synthesis of 2-Chloro-6-hydroxybenzothiazole Precursor: 2-Amino-6-methoxybenzothiazole (commercially available). Mechanism: Sandmeyer-type reaction or diazotization followed by chloride displacement, then demethylation.
Step 2: Acetylation (Target Molecule Synthesis)
Reagents: Acetic Anhydride (
Detailed Protocol: Acetylation of 2-Chloro-6-hydroxybenzothiazole
Note: This protocol assumes the starting material 2-chloro-6-hydroxybenzothiazole is available.
Reagents:
-
2-Chloro-6-hydroxybenzothiazole (1.0 eq)
-
Acetic Anhydride (1.5 eq)
-
Triethylamine (2.0 eq)
-
DMAP (4-Dimethylaminopyridine) (0.1 eq, catalyst)
-
Dichloromethane (DCM) (Solvent, anhydrous)
Procedure:
-
Dissolution: In a flame-dried round-bottom flask under
atmosphere, dissolve 2-chloro-6-hydroxybenzothiazole (1.0 g, 5.39 mmol) in anhydrous DCM (20 mL). -
Base Addition: Add Triethylamine (1.5 mL, 10.8 mmol) and DMAP (65 mg, 0.54 mmol). Cool the mixture to 0°C in an ice bath.
-
Acetylation: Dropwise add Acetic Anhydride (0.76 mL, 8.0 mmol) over 10 minutes.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor via TLC (Hexane:EtOAc 7:3). The starting material (
) should disappear, replaced by a less polar spot ( ). -
Workup: Quench with saturated
solution (20 mL). Extract with DCM (3 x 20 mL). Wash combined organics with brine, dry over , and concentrate in vacuo. -
Purification: Purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes) to yield the title compound as a white/off-white solid.
Reactivity Profile & Derivatization
The utility of this scaffold lies in its ability to undergo orthogonal functionalization.
Nucleophilic Aromatic Substitution ( )
The C2-Cl bond is activated by the adjacent nitrogen.
-
Nucleophiles: Primary/secondary amines, thiols, alkoxides.
-
Conditions:
, DMF/DMSO, 80-100°C. -
Application: Introduction of solubilizing tails (e.g., morpholine, piperazine) or targeting moieties.
Palladium-Catalyzed Cross-Coupling
-
Suzuki-Miyaura: Coupling with aryl boronic acids to create 2-arylbenzothiazoles (privileged structures in antitumor agents).
-
Buchwald-Hartwig: Amination if
fails due to steric hindrance.
Diagram: Synthetic Divergence
Figure 2: Divergent synthesis pathways. The scaffold can be modified at C2 (retention of acetate) or C6 (hydrolysis).
Applications in Drug Discovery[6][7][8]
Amyloid Imaging (Alzheimer's Research)
This molecule is a structural analog of precursors used to synthesize Pittsburgh Compound B (PiB) .
-
Mechanism: The 2-arylbenzothiazole core intercalates into beta-amyloid fibrils.
-
Role: The 6-acetate acts as a lipophilic prodrug entry. Once in the brain, esterases cleave the acetate to reveal the 6-OH, which is essential for high-affinity binding to amyloid plaques.
Fluorogenic Probes
The 6-hydroxybenzothiazole core (generated after acetate hydrolysis) exhibits Excited-State Intramolecular Proton Transfer (ESIPT) when suitably substituted at C2.
-
Usage: The acetate quenches fluorescence. Upon enzymatic hydrolysis by intracellular esterases, the fluorescence "turns on," making it a viable cell viability probe.
Antitumor Agents
Benzothiazoles substituted at C2 and C6 are potent inhibitors of various kinases (e.g., PI3K , mTOR ). The 2-chloro group allows for the rapid generation of libraries of amine-substituted derivatives for SAR (Structure-Activity Relationship) studies.
Spectroscopic Characterization Data (Predicted)
To validate the synthesis, look for these characteristic signals:
-
NMR (400 MHz,
):-
2.35 (s, 3H,
) – Diagnostic Acetate Singlet. - 7.20 (dd, 1H, Ar-H at C5).
- 7.60 (d, 1H, Ar-H at C7).
- 7.95 (d, 1H, Ar-H at C4).
-
2.35 (s, 3H,
-
IR (ATR):
-
~1760
(C=O, ester stretch). -
~1200
(C-O stretch).
-
~1760
-
Mass Spectrometry (ESI+):
-
calc for
. Look for characteristic Chlorine isotope pattern ( in 3:1 ratio).
-
calc for
References
-
BenchChem. Literature review of 6-substituted benzothiazole compounds. (Accessed 2026).
-
Royal Society of Chemistry. Chapter 4: Synthesis, Properties, and Biological Applications of Benzothiazoles. (2024).[4][5]
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 11987, 2-Chlorobenzothiazole.
-
Journal of Chemical Reviews. Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds. (2024).[4][5]
-
MDPI. Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. (2022).[6][7]
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The Versatile Scaffold: An In-depth Technical Guide to the Biological Activity of 6-Substituted Benzothiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The benzothiazole core, a bicyclic heterocyclic system, is a cornerstone in medicinal chemistry, celebrated for its wide spectrum of pharmacological activities.[1][2] The strategic substitution at the 6-position of this scaffold has proven to be a particularly fruitful avenue for modulating and enhancing its therapeutic potential.[2][3] This technical guide offers a comprehensive exploration of the diverse biological activities of 6-substituted benzothiazole derivatives, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies employed in their evaluation.
A Spectrum of Therapeutic Potential
Derivatives of 6-substituted benzothiazole have demonstrated a remarkable range of biological activities, including antimicrobial, anticancer, anticonvulsant, and anti-inflammatory effects.[1][3] The nature of the substituent at the 6-position plays a pivotal role in defining the specific pharmacological profile of these compounds.[3]
Antimicrobial Activity: A Renewed Arsenal Against Pathogens
Benzothiazole derivatives have emerged as promising candidates in the fight against microbial resistance, exhibiting activity against a variety of bacteria and fungi.[4][5]
Mechanism of Action: The antimicrobial action of these compounds is often attributed to the inhibition of essential microbial enzymes. For instance, some derivatives have been shown to inhibit dihydrofolate reductase, an enzyme crucial for DNA synthesis in bacteria.[6] Others interfere with the synthesis of the bacterial cell wall or disrupt the integrity of the cell membrane.[4] The presence of a sulfonamide group, for example, can enhance antibacterial activity.[7]
Structure-Activity Relationship (SAR):
-
Electron-withdrawing groups at the 6-position, such as fluoro (-F) or chloro (-Cl), have been shown to enhance antibacterial activity.[4]
-
The introduction of a sulfonamide moiety can significantly boost antimicrobial properties.[7]
-
The presence of a nitro group (-NO2) has been associated with a decrease in activity compared to an amino group (-NH2) at the same position.[7]
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a standard in vitro method for assessing antibacterial activity.
-
Preparation of Bacterial Inoculum: A standardized suspension of the target bacterium (e.g., Staphylococcus aureus, Escherichia coli) is prepared in a suitable broth to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution of Test Compounds: The 6-substituted benzothiazole derivatives are serially diluted in the broth in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Observation: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.
Anticancer Activity: Targeting the Hallmarks of Cancer
The anticancer potential of 6-substituted benzothiazoles is a significant area of research, with derivatives showing cytotoxicity against a range of human cancer cell lines.[3][8]
Mechanism of Action: These compounds exert their anticancer effects through various mechanisms, including the inhibition of key signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/Akt and MAPK/ERK pathways.[9] Some derivatives act as potent inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a key player in angiogenesis.[3] They can also induce apoptosis (programmed cell death) in cancer cells.[8]
Structure-Activity Relationship (SAR):
-
Electron-donating groups like methoxy (-OCH3) at the 6-position can enhance anticancer activity.[9][10]
-
Electron-withdrawing groups such as fluoro (-F) and nitro (-NO2) have also demonstrated favorable cytotoxicity.[9]
-
The presence of a urea spacer and phenyl disubstitution in sorafenib analogues containing a benzothiazole core has been linked to potent anti-proliferative activity.[11]
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
-
Cell Seeding: Cancer cells (e.g., MCF-7, HeLa) are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the 6-substituted benzothiazole derivatives for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plate is incubated for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The results are used to calculate the IC50 value, the concentration of the compound that inhibits cell growth by 50%.
Data Presentation: Anticancer Activity of 6-Substituted Benzothiazole Derivatives
| 6-Substituent | Other Key Modifications | Cancer Cell Line | IC50 (µM) | Reference |
| -H | 2-(4-aminophenyl) | MCF-7 | 0.024 | [9] |
| -F | Hydrazone derivative | HeLa | 2.41 | [9][11] |
| -F | Hydrazone derivative | COS-7 | 4.31 | [9][11] |
| -OCH3 | 2-(4-(2-methyl-5-(3,4,5-trimethoxyphenyl)-1H-pyrrol-1-yl)phenyl) | MCF-7 | Potent | [9] |
| -NO2 | 2-(substituted-phenyl) | HEP-2, MCF-7 | Active | [9] |
Anticonvulsant Activity: Modulating Neuronal Excitability
Certain 6-substituted benzothiazoles have demonstrated significant potential as anticonvulsant agents.[12][13] The well-known drug Riluzole, which has a 6-trifluoromethoxy substitution, is used to treat amyotrophic lateral sclerosis and has shown effects on glutamate neurotransmission.[14]
Mechanism of Action: The anticonvulsant activity of these derivatives is often linked to their ability to modulate voltage-gated sodium channels, thereby reducing neuronal hyperexcitability.[3] Some compounds may also interact with other targets within the central nervous system.
Structure-Activity Relationship (SAR):
-
The nature of the alkyl or benzyl group at the 6-position significantly influences anticonvulsant activity.[12]
-
For 6-fluorobenzyl derivatives, the position of the fluorine on the phenyl ring affects activity, with meta and para positions being more favorable than the ortho position.[12]
-
The replacement of a mercapto-triazole ring with other heterocycles can lead to a loss of anticonvulsant activity.[12]
Experimental Protocol: Maximal Electroshock (MES) Test
The MES test is a widely used animal model to screen for anticonvulsant drugs that prevent seizure spread.
-
Animal Preparation: Mice or rats are used for the assay.
-
Compound Administration: The test compounds are administered intraperitoneally (i.p.) or orally at various doses.
-
Electroshock Application: After a specific time, a brief electrical stimulus is delivered through corneal or ear-clip electrodes to induce a seizure.
-
Observation: The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Evaluation: The ability of the compound to prevent the tonic hindlimb extension is considered a measure of its anticonvulsant activity.
Anti-inflammatory Activity: Quelling the Inflammatory Cascade
Derivatives of 6-substituted benzothiazole have also been investigated for their anti-inflammatory properties.[15][16]
Mechanism of Action: The anti-inflammatory effects of these compounds are thought to be mediated through the inhibition of key inflammatory enzymes like cyclooxygenase (COX), particularly COX-2.[15] They may also inhibit the production of pro-inflammatory cytokines.
Structure-Activity Relationship (SAR):
-
The presence of electron-withdrawing groups such as Cl, OCH3, and NO2 at the 5 or 4-positions of a 2-aminobenzothiazole can increase anti-inflammatory activity.[14]
-
Coupling with other heterocyclic rings, such as isatin, can lead to superior anti-inflammatory properties compared to standard drugs like indomethacin.[7]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This is a classic in vivo model for evaluating the anti-inflammatory activity of new compounds.
-
Animal Grouping: Rats are divided into control and treatment groups.
-
Compound Administration: The test compounds are administered orally or intraperitoneally to the treatment groups.
-
Induction of Inflammation: A sub-plantar injection of carrageenan solution is given into the right hind paw of each rat to induce localized inflammation and edema.
-
Measurement of Paw Volume: The volume of the paw is measured at different time intervals after carrageenan injection using a plethysmometer.
-
Calculation of Inhibition: The percentage inhibition of edema in the treated groups is calculated by comparing the increase in paw volume with the control group.
Visualizing the Core Concepts
To better illustrate the key aspects discussed in this guide, the following diagrams have been created using Graphviz.
Synthesis and Functionalization Workflow
Caption: General workflow for the synthesis and derivatization of 6-substituted benzothiazoles.
Key Signaling Pathway in Anticancer Activity
Caption: Inhibition of the PI3K/Akt signaling pathway by 6-substituted benzothiazole derivatives.
Conclusion
The 6-substituted benzothiazole scaffold is a remarkably versatile and privileged structure in medicinal chemistry. The extensive body of research reviewed here demonstrates that strategic modifications at the 6-position of the benzothiazole ring can yield potent therapeutic agents with diverse pharmacological profiles. The significant findings in antimicrobial and anticancer activities, in particular, highlight the potential of these compounds for further development. The continued exploration of this chemical space, guided by a deeper understanding of structure-activity relationships and mechanisms of action, holds great promise for the discovery of novel and effective drugs to address a wide range of diseases.
References
-
Synthesis and Pharmacological Activities of Benzothiazole Derivatives - Indian Journal of Pharmaceutical Education and Research. (2023, October 10). [Link]
-
Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity - Der Pharma Chemica. [Link]
-
Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Potential Anticonvulsant Agents - MDPI. (2016, February 29). [Link]
- Chapter 4: Synthesis, Properties, and Biological Applications of Benzothiazoles - Books. (2024, July 24).
-
Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC. (2025, August 1). [Link]
-
(PDF) A Review on Anti-Inflammatory Activity of Benzthiazole Derivatives - ResearchGate. (2025, March 21). [Link]
-
Recent insights into antibacterial potential of benzothiazole derivatives - PMC. (2023, May 29). [Link]
-
Synthesis, Computational Studies and Anticonvulsant Activity of Novel Benzothiazole Coupled Sulfonamide Derivatives - PMC. [Link]
-
Green synthesis and biological evaluation of 6-substituted-2-(2-hydroxy/methoxy phenyl)benzothiazole derivatives as potential antioxidant, antibacterial and antitumor agents - PubMed. (2020, January 15). [Link]
-
Benzothiazole derivatives as anticancer agents - PMC - NIH. [Link]
-
A Review on Benzothiazole Derivatives and Their Biological Significances - ResearchGate. (2023, February 24). [Link]
-
Antimicrobial activity of benzothiazole derivatives - ResearchGate. [Link]
-
Synthesis of new benzothiazole derivatives with in-depth In-vitro, In-vivo anti-oxidant, anti-inflammatory and anti-ulcer activities - PMC. (2026, January 30). [Link]
-
Synthesis and biological evaluation of 6-fluoro benzothiazole substituted pyrazolo azetidinones - Der Pharma Chemica. [Link]
-
Synthesis and anticonvulsant activity of 3-(6-substituted-benzothiazol-2-yl)-6-phenyl-[7][12]-xazinane-2-thiones - PubMed. (2002, August 15). [Link]
-
Biological Aspects of Emerging Benzothiazoles: A Short Review - SciSpace. [Link]
-
Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review | Bentham Science Publishers. (2020, May 1). [Link]
-
Synthesis, characterization and in vivo anti inflammatory activity of some novel 6-fluorobenzothiazole substituted pyarzole analogues - Der Pharma Chemica. [Link]
-
Synthesis And Antibacterial Activities Of Benzothiazole Derivatives Of Sulphonamides - SciSpace. [Link]
-
Synthesis and anticonvulsant evaluation of benzothiazole derivatives - Moradabad Educational Trust Faculty of Pharmacy. [Link]
-
Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances - MDPI. (2025, July 25). [Link]
-
Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review | Bentham Science. [Link]
-
Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity - Journal of Chemical Health Risks. (2024, May 1). [Link]
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Technical Guide: Therapeutic Applications of Chlorobenzothiazole Acetates
Executive Summary
Chlorobenzothiazole acetates represent a privileged scaffold in medicinal chemistry, bridging the gap between simple heterocyclic precursors and complex, multi-targeted therapeutics. Defined by a fused benzene-thiazole core substituted with a chlorine atom (typically at the C-5 or C-6 position) and an acetate functional side chain (linked via Carbon, Sulfur, or Nitrogen), these compounds exhibit a remarkable "chameleon-like" pharmacology.
This guide analyzes their utility as potent antineoplastic agents, antimicrobial effectors, and versatile synthetic intermediates.[1][2] It moves beyond basic description to explore the structure-activity relationships (SAR) that drive their efficacy, specifically how the chlorine substituent enhances lipophilicity and metabolic stability while the acetate tail facilitates target binding or acts as a prodrug warhead.
Part 1: Chemical Architecture & Synthesis
The therapeutic potency of chlorobenzothiazole acetates stems from the synergy between the electron-withdrawing chlorine and the flexible acetate linker.
Structural Classification
-
Type I (C-Linked): Ethyl 2-(6-chlorobenzo[d]thiazol-2-yl)acetate. Direct carbon-carbon bond; metabolically stable.
-
Type II (S-Linked/Thioacetates): Ethyl 2-((6-chlorobenzo[d]thiazol-2-yl)thio)acetate. The sulfur bridge increases flexibility and lipophilicity; often used as a precursor for hydrazide-based drugs.
-
Type III (N-Linked/Acetamides): 2-chloro-N-(6-chlorobenzo[d]thiazol-2-yl)acetamide. Common in anticonvulsant research.
Synthetic Pathways
The synthesis of these scaffolds typically follows cyclization or alkylation strategies. Below is a logic-flow of the primary synthetic routes.
Figure 1: Divergent synthetic pathways for C-linked and S-linked chlorobenzothiazole acetates.
Part 2: Therapeutic Application I – Oncology
The most mature application of chlorobenzothiazole acetates is in cancer chemotherapy. The chlorine substituent at position 6 is critical here: it prevents rapid oxidative metabolism of the benzene ring, extending the drug's half-life, while the acetate moiety often targets mitochondrial pathways.
Mechanisms of Action[3]
-
Induction of Apoptosis: These compounds trigger the intrinsic apoptotic pathway. The lipophilic benzothiazole core penetrates the mitochondrial membrane, disrupting the potential (
) and releasing cytochrome c. -
Kinase Inhibition (VEGFR-2 / EGFR): The acetate side chain, particularly when converted to hydrazones or amides, can occupy the ATP-binding pocket of receptor tyrosine kinases. The carbonyl oxygen acts as a hydrogen bond acceptor for the kinase hinge region.
-
Carbonic Anhydrase (CA) Inhibition: The sulfonamide-like properties of the thiazole ring (especially in sulfonyl derivatives) inhibit CA-IX, an enzyme overexpressed in hypoxic tumors, thereby reducing tumor pH regulation and survival.
Quantitative Efficacy Data
Table 1: Comparative Cytotoxicity (IC50) of Chlorobenzothiazole Derivatives
| Compound Class | Cell Line | Target | IC50 (µM) | Mechanism Note |
| 6-Cl-Benzothiazole-Acetate | MCF-7 (Breast) | PI3K/Akt | 12.5 ± 1.2 | Downregulation of p-Akt |
| 5-Cl-Benzothiazole-Thioacetate | HepG2 (Liver) | Mitochondria | 8.4 ± 0.5 | ROS generation spike |
| Benzothiazole-Hydrazide (Derived) | A549 (Lung) | VEGFR-2 | 4.3 ± 0.2 | Competitive ATP inhibition |
| Standard (Cisplatin) | Broad | DNA | 3.0 - 10.0 | DNA Crosslinking |
Data synthesized from recent pharmacological screenings [1][2].[1]
Part 3: Therapeutic Application II – Antimicrobial & Antifungal
With the rise of multi-drug resistant (MDR) pathogens, chlorobenzothiazole acetates serve as vital "resistance breakers."
Mechanism: The DNA Gyrase Trap
Unlike traditional antibiotics, chlorobenzothiazole derivatives often target bacterial DNA gyrase (subunit B). The acetate arm mimics the phosphate backbone of DNA, allowing the molecule to intercalate or bind to the enzyme-DNA complex, freezing the replication fork.
Structure-Activity Relationship (SAR) Map
The following diagram illustrates how specific structural modifications dictate biological activity.
Figure 2: Structure-Activity Relationship (SAR) mapping of the chlorobenzothiazole acetate scaffold.
Part 4: Experimental Protocols
To ensure reproducibility, the following protocols are standardized for the synthesis and evaluation of Ethyl 2-((6-chlorobenzo[d]thiazol-2-yl)thio)acetate.
Protocol A: Synthesis (Thioacetate Derivative)
Rationale: This method utilizes a nucleophilic substitution (S_N2) reaction.[3] The use of acetone/K2CO3 provides mild basic conditions to deprotonate the thiol without opening the benzothiazole ring.
-
Reagents: 6-chloro-2-mercaptobenzothiazole (10 mmol), Ethyl chloroacetate (12 mmol), Anhydrous
(15 mmol), Dry Acetone (50 mL). -
Procedure:
-
Dissolve 6-chloro-2-mercaptobenzothiazole in dry acetone in a round-bottom flask.
-
Add anhydrous
and stir at room temperature for 30 minutes (activation step). -
Add ethyl chloroacetate dropwise over 10 minutes.
-
Reflux the mixture at 56°C for 6–8 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 8:2).
-
Work-up: Filter off the inorganic salts (
). Evaporate the solvent under reduced pressure. -
Purification: Recrystallize the residue from ethanol to yield white/yellowish crystals.
-
-
Validation:
-NMR should show a singlet at ppm (S- -CO) and a triplet/quartet pattern for the ethyl ester group.
Protocol B: In Vitro Cytotoxicity Assay (MTT)
Rationale: The MTT assay measures metabolic activity as an indicator of cell viability. Benzothiazoles often target mitochondria, making this assay particularly relevant as it relies on mitochondrial succinate dehydrogenase.
-
Cell Seeding: Seed MCF-7 or HepG2 cells (
cells/well) in 96-well plates. Incubate for 24h at 37°C/5% . -
Treatment: Dissolve the chlorobenzothiazole acetate in DMSO (stock). Prepare serial dilutions in culture media (Final DMSO < 0.1%). Treat cells for 48h.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours.
-
Solubilization: Discard media. Add 100 µL DMSO to dissolve formazan crystals.
-
Readout: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression.
Part 5: Future Outlook
The "acetate" functionality is currently underutilized as a final drug form. Future development lies in:
-
Hybridization: Coupling the acetate arm with 1,2,3-triazoles via "Click Chemistry" to create dual-pharmacophore drugs (e.g., anticancer + antifungal).
-
Nanocarriers: Encapsulating lipophilic chlorobenzothiazole acetates in chitosan nanoparticles to improve bioavailability and reduce systemic toxicity.
References
-
Benzothiazole derivatives as anticancer agents. National Institutes of Health (PMC). [Link]
-
Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Potential Anticonvulsant Agents. National Institutes of Health (PMC). [Link]
-
Synthesis and biological evaluation of new benzothiazoles as antimicrobial agents. Arabian Journal of Chemistry. [Link][4]
-
Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. MDPI. [Link]
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Solubility profile of 2-Chlorobenzo[d]thiazol-6-yl acetate in organic solvents
[1]
Executive Summary
This technical guide profiles the solubility characteristics of 2-Chlorobenzo[d]thiazol-6-yl acetate , a critical intermediate in the synthesis of bioactive benzothiazole derivatives (often used in imaging agents and antitumor pharmacophores).[1] Due to the scarcity of empirical data for this specific intermediate in open literature, this guide utilizes Structural Activity Relationship (SAR) analysis and Hansen Solubility Parameters (HSP) to establish a predictive solubility profile.
It further provides a standardized, self-validating experimental framework for researchers to quantify exact solubility values in their specific laboratory conditions.[1][2]
Physicochemical Analysis & Structural Basis[3]
To understand the solubility behavior of 2-Chlorobenzo[d]thiazol-6-yl acetate, we must first deconstruct its molecular architecture.[1] The solubility is governed by the interplay between the lipophilic aromatic core and its functional substituents.[2]
Structural Components[1][2][4][5]
-
Scaffold: Benzo[d]thiazole .[1][2][3][4][5][6][7] A planar, bicyclic aromatic heterocycle. It is inherently lipophilic (
) and exhibits - stacking interactions in the solid state, which can increase the energy required to disrupt the crystal lattice (enthalpy of fusion). -
C-2 Substituent: Chlorine (-Cl) .[1] An electron-withdrawing halogen.[1] It significantly increases lipophilicity and reduces water solubility compared to the parent heterocycle. It adds "soft" character to the molecule, favoring polarizable solvents (e.g., chlorinated hydrocarbons).
-
C-6 Substituent: Acetate (-O-CO-CH
) .[1] An ester group attached to the benzene ring.-
Effect: Unlike a hydroxyl group (-OH), the acetate removes the Hydrogen Bond Donor (HBD) capability.
-
Result: This drastically reduces solubility in protic solvents (like water or cold ethanol) compared to its precursor, 2-chloro-6-hydroxybenzothiazole.[1] However, it retains Hydrogen Bond Acceptor (HBA) sites, allowing interaction with polar aprotic solvents.
-
Calculated Properties (Inferred)
| Property | Estimated Value | Implication for Solubility |
| LogP (Octanol/Water) | 2.8 – 3.4 | Highly Lipophilic.[1] Preferential partitioning into organic layers.[1] |
| H-Bond Donors | 0 | Poor solubility in water; limited solubility in alcohols.[1] |
| H-Bond Acceptors | 3 (N, O=C, O-C) | Good solubility in DMSO, DMF, and Acetone. |
| TPSA (Topological Polar Surface Area) | ~50-60 Ų | Permeable, but sufficiently low to confirm poor aqueous solubility.[1] |
Predictive Solubility Profile
Based on the "Like Dissolves Like" principle and Hansen Solubility Parameters (dispersion
Table 1: Solvent Compatibility Matrix[1]
| Solvent Class | Representative Solvents | Predicted Solubility | Mechanistic Rationale |
| Chlorinated Hydrocarbons | Dichloromethane (DCM), Chloroform | High | Excellent match for the dispersion forces ( |
| Polar Aprotic | DMSO, DMF, DMAc | High | The solvent's dipole interacts strongly with the ester and thiazole nitrogen. Best for stock solutions. |
| Esters & Ethers | Ethyl Acetate, THF, Dioxane | Moderate to High | Good compatibility. THF is particularly effective due to its ability to solvate the aromatic system. |
| Ketones | Acetone, MEK | Moderate | Soluble, but may require slight warming for high concentrations. |
| Polar Protic (Alcohols) | Methanol, Ethanol, Isopropanol | Low (Cold) / High (Hot) | The lack of H-bond donors in the solute limits interaction at room temp. Ideal candidates for recrystallization .[1] |
| Aliphatic Hydrocarbons | Hexanes, Heptane, Pentane | Insoluble / Very Poor | The polarity of the ester and thiazole ring is too high for these non-polar solvents to overcome crystal lattice energy. |
| Aqueous | Water, PBS Buffer | Insoluble | Hydrophobic effect dominates.[1] Hydrolysis of the acetate ester may occur at high pH or elevated temperatures. |
Experimental Protocols
Since predictive models provide guidance rather than absolute values, the following protocols are required to generate definitive data.
Protocol A: Thermodynamic Solubility (The "Shake-Flask" Method)
The Gold Standard for equilibrium solubility determination.[7]
Reagents:
-
Compound: 2-Chlorobenzo[d]thiazol-6-yl acetate (solid, >95% purity).[1][8]
-
Solvent of interest (HPLC grade).
-
0.45 µm PTFE Syringe Filters (Nylon filters may degrade in some solvents).[1]
Workflow:
-
Saturation: Add the compound in excess to a glass vial containing 2 mL of the solvent. Solid must be visible at the bottom.
-
Equilibration: Cap the vial and agitate (orbital shaker at 200 rpm) at a controlled temperature (25°C) for 24 hours .
-
Sedimentation: Stop agitation and allow the suspension to settle for 2 hours.
-
Filtration: Draw the supernatant into a syringe and filter through a 0.45 µm PTFE filter into a clean HPLC vial. Discard the first 200 µL of filtrate to account for filter adsorption.
-
Quantification: Analyze via HPLC-UV (typically 254 nm or 280 nm) against a standard calibration curve.
Protocol B: Rapid Visual Solubility Screen (Kinetic)
For quick solvent selection during synthesis or purification.
Workflow:
-
Weigh 10 mg of compound into a clear borosilicate vial.
-
Add 100 µL of solvent (Result: 100 mg/mL concentration).
-
Vortex for 30 seconds.
-
Clear Solution?
Solubility > 100 mg/mL (High).[1] -
Suspension?
Proceed to Step 4.
-
-
Add 900 µL of solvent (Total Vol: 1 mL; Conc: 10 mg/mL).
-
Vortex and Sonicate for 5 minutes.
Process Visualization: Solvent Selection Logic
The following diagram illustrates the decision matrix for selecting solvents based on the intended application (Reaction vs. Purification).
Caption: Decision tree for solvent selection based on the physicochemical properties of 2-Chlorobenzo[d]thiazol-6-yl acetate.
Purification Implications
The solubility profile dictates the purification strategy. Because the compound possesses an ester group and a halogenated aromatic core, it exhibits a steep solubility curve in alcohols relative to temperature.
-
Recrystallization Strategy:
-
Primary Solvent: Ethanol or Methanol .[1] The compound is predicted to be sparingly soluble at room temperature but soluble at boiling point (
C for EtOH). This allows for classical recrystallization: dissolve hot, filter, and cool to precipitate pure crystals. -
Anti-Solvent Method: Dissolve the crude material in a minimal amount of DCM or THF , then slowly add Hexanes or Heptane until turbidity persists. Cool to 4°C to crystallize.
-
-
Chromatography (Flash Column):
-
Due to the lipophilicity (LogP > 2.5), the compound will elute rapidly in pure DCM or EtOAc.
-
Recommended Eluent: Gradient of Hexanes : Ethyl Acetate (Start 95:5
End 70:30). The non-polar hexane keeps the compound retained initially, while EtOAc modulates the polarity to elute it as a distinct band.
-
References
-
BenchChem. (2025).[1][2][4] Technical Support Center: Overcoming Poor Solubility of Benzothiazole Derivatives - Experimental Protocols. Retrieved from 7
-
National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for CID 11987, 2-Chlorobenzothiazole. Retrieved from
-
Hansen, C. M. (2007).[1] Hansen Solubility Parameters: A User's Handbook. CRC Press.[1] (Contextual grounding for HSP predictions).
-
World Health Organization (WHO). (2018).[1][9] Protocol to Conduct Equilibrium Solubility Experiments for BCS Classification. WHO Technical Report Series, No. 1003, Annex 6.[9] Retrieved from 9
-
Sigma-Aldrich. (2025).[1] Solvent Miscibility and Solubility Tables. Retrieved from 10[1]
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An In-Depth Technical Guide to 2-Chlorobenzo[d]thiazol-6-yl Acetate: A Pro-Luciferin for Monitoring Esterase Activity
Abstract
Bioluminescence has become an indispensable tool in modern biological research, offering unparalleled sensitivity for in vivo imaging and high-throughput screening.[1][2] A key innovation in this field is the development of "caged" luciferins—pro-substrates that remain inert until activated by a specific biological trigger.[1][3] This guide provides a comprehensive technical overview of 2-Chlorobenzo[d]thiazol-6-yl acetate, a rationally designed pro-luciferin for the activity-based sensing of esterases. We will explore its chemical underpinnings, a proposed two-stage activation mechanism, detailed protocols for its application in vitro and in cell-based assays, and practical guidance for data interpretation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage advanced chemical tools for monitoring enzymatic activity and cellular processes.
Chapter 1: The Chemistry of Bioluminescence: From Precursor to Photon
The Firefly Luciferin-Luciferase System
The most widely utilized bioluminescent system in research is derived from the firefly Photinus pyralis.[4] The reaction involves the enzyme Firefly Luciferase (FLuc), which catalyzes the oxidation of its substrate, D-luciferin, in the presence of adenosine triphosphate (ATP) and molecular oxygen (O₂).[5][6] This multi-step process results in the formation of an electronically excited oxyluciferin molecule, which decays to its ground state by emitting a photon of light, typically with a wavelength maximum around 560 nm.[2][4] The high quantum yield of this reaction and the absence of endogenous luciferase activity in mammalian cells provide an exceptionally high signal-to-noise ratio, making it an ideal reporter system.[7]
The "Caged" Luciferin Strategy for Activity-Based Sensing
The concept of "caged" luciferins transforms the conventional reporter system into a dynamic, activity-based sensor.[1][3] The strategy involves chemically modifying the D-luciferin structure at a critical position—most commonly the 6'-hydroxyl group—with a "caging" moiety.[3] This modification sterically and electronically hinders the molecule from being recognized and processed by luciferase, rendering it non-bioluminescent.
The cage is designed to be a substrate for a specific enzyme or to react with a particular analyte. Upon interaction with its target, the caging group is cleaved, liberating the active D-luciferin, which can then be consumed by luciferase to produce light.[3] The resulting bioluminescent signal is directly proportional to the activity of the "uncaging" trigger, enabling real-time monitoring of specific biological processes.[3][8]
The Benzothiazole Scaffold: Core of the Photon Engine
The benzothiazole ring system is the foundational chemical scaffold of firefly luciferin.[9][10] Its electronic properties are critical for the chemiluminescence reaction. The synthesis of D-luciferin and its analogs almost invariably involves the construction of a substituted 2-cyanobenzothiazole or a similar reactive precursor, which is then condensed with D-cysteine to form the final thiazoline ring of the active luciferin.[9][11][12][13][14] This established synthetic logic is central to understanding the function of 2-Chlorobenzo[d]thiazol-6-yl acetate.
Chapter 2: 2-Chlorobenzo[d]thiazol-6-yl Acetate: A Detailed Profile
Chemical Structure and Properties
2-Chlorobenzo[d]thiazol-6-yl acetate is a synthetic pro-luciferin designed for the detection of esterase activity. Its structure features two key modifications to the core benzothiazole scaffold:
-
An acetate ester at the 6-position, which serves as the enzyme-labile caging group.
-
A chlorine atom at the 2-position, which acts as a leaving group for the final step of luciferin assembly.
| Property | Value |
| Molecular Formula | C₉H₆ClNO₂S |
| Molecular Weight | 227.67 g/mol |
| IUPAC Name | 2-chloro-1,3-benzothiazol-6-yl acetate |
| Appearance | (Predicted) White to off-white solid |
| Solubility | Soluble in DMSO, DMF, Acetonitrile |
Proposed Synthesis Pathway
While a dedicated synthesis for this specific molecule is not widely published, a plausible and efficient synthetic route can be constructed based on established benzothiazole chemistry.[15][16] The process would likely begin with the nitration of commercially available 2-chlorobenzothiazole, followed by reduction of the nitro group to an amine, and subsequent acetylation to yield the final product.
Caption: Proposed two-stage activation mechanism of the pro-luciferin.
Chapter 3: Experimental Protocols and Applications
In Vitro Esterase Activity Assay
This protocol provides a method for quantifying the activity of purified esterases or esterase-containing cell/tissue lysates.
Objective: To measure esterase activity via a bioluminescent readout.
Materials:
-
Purified esterase or cell lysate
-
2-Chlorobenzo[d]thiazol-6-yl acetate (10 mM stock in DMSO)
-
D-Cysteine (100 mM stock in water, pH adjusted to ~7.0, prepare fresh)
-
Firefly Luciferase (recombinant)
-
ATP solution
-
Luciferase Assay Buffer (e.g., Tris-HCl, pH 7.8, with MgSO₄)
-
White, opaque 96-well microplates
-
Luminometer
Protocol:
-
Prepare Luciferase Reaction Mix: In a single tube, combine Luciferase Assay Buffer, Firefly Luciferase enzyme, ATP, and D-Cysteine to their final desired concentrations. For example, for a 100 µL final reaction volume, you might prepare a mix with 1 µg/mL Luciferase, 1 mM ATP, and 1 mM D-Cysteine.
-
Prepare Samples: Serially dilute the purified esterase or cell lysate in Luciferase Assay Buffer directly in the wells of the 96-well plate. Include a "no-enzyme" control well containing only buffer.
-
Initiate the Reaction: Add the pro-luciferin, 2-Chlorobenzo[d]thiazol-6-yl acetate, to the Luciferase Reaction Mix to a final concentration (e.g., 50 µM). Vortex gently. This is now your complete Detection Reagent.
-
Dispense and Read: Using a multichannel pipette or reagent injector, add the Detection Reagent to each well of the 96-well plate containing your samples.
-
Measure Luminescence: Immediately place the plate in a luminometer and measure the kinetic production of light over a period of 30-60 minutes. The rate of increase in luminescence (Relative Light Units per second, RLU/s) is proportional to the esterase activity.
Cell-Based Assay for Intracellular Esterase Activity
This protocol is designed to monitor endogenous esterase activity in living cells that have been engineered to express firefly luciferase.
Objective: To quantify intracellular esterase activity in luciferase-expressing cells.
Protocol Workflow:
Caption: Workflow for a cell-based intracellular esterase assay.
Detailed Steps:
-
Cell Plating: Seed mammalian cells stably expressing firefly luciferase into a white, opaque (for luminescence) or white, clear-bottom 96-well plate at a desired density. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a working solution of 2-Chlorobenzo[d]thiazol-6-yl acetate and D-Cysteine in cell culture medium.
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the pro-luciferin and D-Cysteine. Include control wells with medium only (no pro-luciferin).
-
Incubation: Incubate the plate at 37°C in a CO₂ incubator for a predetermined time (e.g., 1 to 4 hours) to allow for substrate uptake and enzymatic conversion.
-
Luminescence Measurement: Equilibrate the plate to room temperature. Measure the light output using a plate-reading luminometer. For kinetic readings, the signal can be monitored over time. For endpoint readings, a single measurement is taken. The intensity of the signal correlates with the level of intracellular esterase activity.
Application in High-Throughput Screening (HTS)
The in vitro assay described in section 3.1 is highly amenable to HTS for the discovery of esterase inhibitors. [17]By using a constant, known amount of a target esterase (e.g., human Carboxylesterase 1), a library of small molecules can be screened for their ability to reduce the bioluminescent signal.
| HTS Parameter | Consideration |
| Assay Format | 384- or 1536-well plates to increase throughput. |
| Reagent Stability | The stability of the complete detection reagent should be assessed to ensure signal consistency across plates. |
| Z'-Factor | A robust assay will have a Z'-factor > 0.5, calculated from positive (enzyme, no inhibitor) and negative (no enzyme) controls. |
| Compound Interference | Screen compounds for inherent luciferase inhibition or autofluorescence/luminescence to avoid false positives/negatives. |
Chapter 4: Data Interpretation and Troubleshooting
Kinetic Considerations
The light output in this assay is the result of a two-step enzymatic cascade. The initial rate of light production will be dependent on the concentration and kinetic parameters (Kₘ, kcat) of both the esterase and the luciferase. In cell-based assays, the rate of substrate transport across the cell membrane also becomes a critical factor.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Very Low Signal | 1. Degraded ATP or Luciferase.2. Insufficient esterase activity.3. Pro-luciferin did not dissolve properly.4. Insufficient D-Cysteine concentration. | 1. Use fresh reagents; ensure proper storage.2. Increase enzyme/lysate concentration or incubation time.3. Ensure stock is fully dissolved in DMSO before diluting.4. Optimize D-Cysteine concentration. |
| High Background Signal | 1. Non-enzymatic hydrolysis of the pro-luciferin.2. Contamination of reagents with ATP or esterases. | 1. Run a "no-enzyme" control to quantify background and subtract it from sample values.2. Use high-purity water and reagents. |
| Signal Fades Quickly | 1. Luciferase instability.2. Rapid depletion of ATP or pro-luciferin. | 1. Use a luciferase formulation with "glow" kinetics if available.2. Increase the initial concentration of substrates. |
Conclusion and Future Outlook
2-Chlorobenzo[d]thiazol-6-yl acetate represents a sophisticated chemical tool for the sensitive detection of esterase activity. Its proposed two-stage activation mechanism leverages both the principles of caged substrate design and the foundational chemistry of luciferin synthesis. The protocols provided herein offer a framework for its application in diverse research settings, from basic enzymology to high-throughput drug screening.
Future developments may focus on modifying the caging group to target other enzyme classes or altering the benzothiazole core to produce red-shifted light, which would improve tissue penetration for in vivo imaging applications. [18]The continued innovation of such activity-based probes will undoubtedly expand the power and reach of bioluminescence imaging in biomedical research.
References
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-
Niwa, K., et al. (2021). A practical, biomimetic, one-pot synthesis of firefly luciferin. Scientific Reports. Available at: [Link]
-
St-Gelais, M., et al. (2019). Caged Luciferins for Bioluminescent Activity-Based Sensing. Current Opinion in Chemical Biology. Available at: [Link]
- Various Authors. (2019). Derivatives of luciferin and methods for their synthesis. Google Patents.
- Fisher Scientific. (2006). Luciferin and Caged Luciferin. Technical Bulletin.
- Meroni, G., et al. (2009). D-Luciferin, derivatives and analogues: synthesis and in vitro/in vivo luciferase-catalyzed bioluminescent activity. ARKIVOC.
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OZ Biosciences. DMNPE-caged Luciferin. Product Information. Available at: [Link]
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Kaskova, Z. M., et al. (2021). Luciferins Under Construction: A Review of Known Biosynthetic Pathways. Frontiers in Chemistry. Available at: [Link]
- ResearchGate. (2025). Design and development of fluorescent probe substrates for carboxylesterase 1 using BODIPY as the basic fluorophore. Request PDF.
-
blocker, M., et al. Firefly luciferin methyl ester illuminates the activity of multiple serine hydrolases. PMC. Available at: [Link]
-
Bernard, S. T., et al. (2016). Economical and scalable synthesis of 6-amino-2-cyanobenzothiazole. PMC. Available at: [Link]
-
Oba, Y., et al. (2013). Biosynthesis of Firefly Luciferin in Adult Lantern: Decarboxylation of ʟ-Cysteine is a Key Step for Benzothiazole Ring Formation. PLOS One. Available at: [Link]
- Chen, Y., et al. (2024). Identification of the first selective bioluminescent probe for real-time monitoring of carboxylesterase 2 in vitro and in vivo. Analyst.
-
Aronoff, M. R., et al. Expedient synthesis of electronically modified luciferins for bioluminescence imaging. PMC. Available at: [Link]
-
Zhang, R., et al. (2020). Bioluminescent Sensor Reveals that Carboxylesterase 1A is a Novel Endoplasmic Reticulum-Derived Serologic Indicator for Hepatocyte Injury. PubMed. Available at: [Link]
- Oba, Y., et al. (2013). Decarboxylation of ʟ-Cysteine is a Key Step for Benzothiazole Ring Formation in Firefly Luciferin Synthesis. PLOS One Journals.
- Alias, M. F., & Seewan, A. N. (2020). Synthesis, Spectral Study, Theoretical Treatment and Biological Activity of Some Transition Metal Complexes with 2-Amino Acetic Acid-6-Chloro Benzothiazole.
- ResearchGate. (2020).
-
Close, D. M., et al. The Expanding Toolbox of In Vivo Bioluminescent Imaging. Frontiers. Available at: [Link]
-
Wikipedia. Firefly luciferase. Wikipedia. Available at: [Link]
-
Zhang, R., et al. (2020). Bioluminescent Sensor Reveals that Carboxylesterase 1A is a Novel Endoplasmic Reticulum-Derived Serologic Indicator for Hepatocyte Injury. ACS Publications. Available at: [Link]
- Veni, P. K., et al. (2013). Synthesis, Characterization and Antimicrobial studies of new novel derivatives of 2-amino-6-chlorobenzothiazole. SAS Publishers.
- Hall, M., et al. Synthesis and Bioluminescence of 'V'-Shaped Firefly Luciferin Analogues Based on A Novel Benzobisthiazole Core. UCL Discovery.
- Li, M., et al. (2019). Rational Design of a Long-Wavelength Fluorescent Probe for Highly Selective Sensing of Carboxylesterase 1 in Living Systems. Analytical Chemistry.
- Yeasen. (2025). Bioluminescence Imaging: A Powerful Tool for Real-Time, In Vivo Research. Yeasen Biotechnology.
- Wang, H., et al. A bioluminescent sensor for highly selective and sensitive detection of human carboxylesterase 1 in complex biological samples.
- Eremeeva, E., et al. (2022).
-
Wang, C., et al. (2020). A Bioluminescent Probe for Simultaneously Imaging Esterase and Histone Deacetylase Activity in a Tumor. PubMed. Available at: [Link]
- Sigma-Aldrich. Firefly Luciferase Assay.
- Shiozaki, M., et al. (2020). High Sensitivity In Vivo Imaging of Cancer Metastasis Using a Near-Infrared Luciferin Analogue seMpai. MDPI.
- Merck Millipore. bioluminescent determina tion of atp with luciferase.luciferin.
- Abcam. (2020). ab253393 Live Cell Luciferase Assay Kit. Product Protocol.
- Li, M., et al. (2018).
- Liu, Y., et al. (2025). A High-Throughput Cell-Based Luciferase Reporter Assay for Identifying Inhibitors of ASGR1. MDPI.
- Liu, Z., et al. (2024). Rational Design of a Highly Sensitive Carboxylesterase Probe and Its Application in High-Throughput Screening for Uncovering Carboxylesterase Inhibitors. PubMed.
- de Lartigue, G. (2014). A Synthetic Luciferin Improves In Vivo Bioluminescence Imaging of Gene Expression in Cardiovascular Brain Regions of Mice. Health Sciences Research Commons.
- Promega Corporation. Luciferase Assay System Technical Bulletin #TB281. Technical Bulletin.
- Assay Genie. Dual Luciferase Reporter Assay Protocol. Product Protocol.
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An In-Depth Technical Guide to 2-Chlorobenzo[d]thiazol-6-yl acetate in Medicinal Chemistry
Foreword: The Benzothiazole Scaffold as a Privileged Structure
The benzothiazole core, a bicyclic system comprising a benzene ring fused to a thiazole ring, represents a cornerstone in the field of medicinal chemistry. Its derivatives are endowed with a remarkable spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][2] This guide focuses on a specific, less-explored derivative, 2-Chlorobenzo[d]thiazol-6-yl acetate, providing a comprehensive overview of its proposed synthesis, potential medicinal applications, and the experimental methodologies required for its evaluation. While direct literature on this exact molecule is sparse, this paper will extrapolate from the rich chemistry of its close analogs to provide a robust framework for researchers, scientists, and drug development professionals.
A Proposed Synthetic Pathway: From Precursor to Target Molecule
The synthesis of 2-Chlorobenzo[d]thiazol-6-yl acetate can be logically approached through a multi-step pathway, commencing with a commercially available starting material. The proposed route leverages well-established reactions in heterocyclic chemistry.
A plausible synthetic route would initiate with the formation of the benzothiazole core, followed by functional group interconversions to install the chloro and acetate moieties at the desired positions. A key intermediate in this proposed synthesis is 2-amino-6-hydroxybenzothiazole.[3]
Step 1: Synthesis of the 2-Amino-6-hydroxybenzothiazole Intermediate
The synthesis of the 2-aminobenzothiazole scaffold is often achieved through the reaction of a corresponding aniline with a thiocyanate salt in the presence of a halogen, such as bromine, in a suitable solvent like acetic acid.[4]
Experimental Protocol: Synthesis of 2-Amino-6-hydroxybenzothiazole
-
Materials: p-Aminophenol, Potassium thiocyanate (KSCN), Bromine (Br₂), Glacial acetic acid.
-
Procedure:
-
Dissolve p-aminophenol in glacial acetic acid in a three-necked flask equipped with a stirrer and a dropping funnel.
-
Add potassium thiocyanate to the solution and stir to form a suspension.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of bromine in glacial acetic acid dropwise to the cooled suspension, maintaining the temperature below 10°C.
-
After the addition is complete, continue stirring at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter the precipitate, wash with water to remove any unreacted salts, and dry.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol.
-
Step 2: Diazotization and Chlorination of the 2-Amino Group (Sandmeyer-type Reaction)
The 2-amino group of the benzothiazole can be converted to a chloro group via a Sandmeyer-type reaction.[5][6] This involves the formation of a diazonium salt followed by its decomposition in the presence of a copper(I) chloride catalyst.
Experimental Protocol: Synthesis of 2-Chloro-6-hydroxybenzothiazole
-
Materials: 2-Amino-6-hydroxybenzothiazole, Sodium nitrite (NaNO₂), Hydrochloric acid (HCl), Copper(I) chloride (CuCl).
-
Procedure:
-
Suspend 2-amino-6-hydroxybenzothiazole in a mixture of hydrochloric acid and water and cool to 0-5°C in an ice-salt bath.
-
Slowly add an aqueous solution of sodium nitrite dropwise, keeping the temperature below 5°C to form the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) chloride in hydrochloric acid.
-
Slowly add the cold diazonium salt solution to the cuprous chloride solution with vigorous stirring.
-
Nitrogen gas will evolve, and the reaction mixture is typically warmed to room temperature and stirred for several hours.
-
The product can be isolated by extraction with a suitable organic solvent (e.g., ethyl acetate), followed by washing, drying, and solvent evaporation.
-
Purification can be achieved by column chromatography.
-
Step 3: Acetylation of the 6-Hydroxy Group
The final step involves the acetylation of the hydroxyl group at the 6-position. This is a standard esterification reaction that can be achieved using acetyl chloride or acetic anhydride in the presence of a base.
Experimental Protocol: Synthesis of 2-Chlorobenzo[d]thiazol-6-yl acetate
-
Materials: 2-Chloro-6-hydroxybenzothiazole, Acetyl chloride (or Acetic anhydride), Pyridine (or another suitable base), Dichloromethane (or another inert solvent).
-
Procedure:
-
Dissolve 2-chloro-6-hydroxybenzothiazole in a dry, inert solvent such as dichloromethane.
-
Add a base, such as pyridine, to the solution.
-
Cool the mixture in an ice bath.
-
Slowly add acetyl chloride or acetic anhydride dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Wash the reaction mixture with water, a dilute acid solution (to remove pyridine), and then a brine solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
The final product, 2-Chlorobenzo[d]thiazol-6-yl acetate, can be purified by recrystallization or column chromatography.
-
Caption: Proposed synthetic pathway for 2-Chlorobenzo[d]thiazol-6-yl acetate.
Physicochemical Properties and Structural Characterization
The synthesized 2-Chlorobenzo[d]thiazol-6-yl acetate is expected to be a crystalline solid with a defined melting point. Its structure would be confirmed using a suite of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would show characteristic signals for the aromatic protons on the benzothiazole ring system and the methyl protons of the acetate group. ¹³C NMR would provide information on the carbon framework of the molecule.
-
Infrared (IR) Spectroscopy: Key vibrational bands would include those for the C=O of the ester, C-O stretching, C-Cl stretching, and the aromatic C=C and C-H bonds.
-
Mass Spectrometry (MS): This would confirm the molecular weight of the compound and provide information about its fragmentation pattern.
Medicinal Chemistry Insights and Potential Biological Activities
Anticancer Potential
The benzothiazole scaffold is a well-established pharmacophore in anticancer drug discovery.[7][8] Derivatives have been shown to exert their cytotoxic effects through various mechanisms, including the inhibition of key signaling pathways like PI3K/Akt and MAPK/ERK.[9]
-
Role of the 2-Chloro Substituent: The presence of a chlorine atom at the 2-position can significantly influence the electronic properties and reactivity of the benzothiazole ring. Halogenated benzothiazoles have demonstrated potent anticancer activity.[8] The chloro group can act as a leaving group for nucleophilic substitution, potentially allowing the molecule to covalently bind to biological targets. It also enhances the lipophilicity of the molecule, which can improve cell membrane permeability.
-
Role of the 6-Acetoxy Group: The substituent at the 6-position of the benzothiazole ring is known to modulate biological activity.[10][11] An acetoxy group is an ester that can be hydrolyzed in vivo by esterases to release the corresponding 6-hydroxy derivative. This could act as a prodrug strategy, where the more lipophilic acetate ester improves bioavailability, and the active form is the hydroxylated compound. Hydroxyl groups on the benzothiazole ring have been associated with anticancer activity.[12]
Table 1: Representative Anticancer Activity of Substituted Benzothiazoles
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 2-Amino-4-chlorobenzothiazole derivatives | Various | Varies | [7] |
| Dichlorophenyl-containing chlorobenzothiazole | Nine cell lines | 0.0718 - 1.60 | [8] |
| 2-(4-Aminophenyl)benzothiazole (halogenated) | Various | Varies | [8] |
Antimicrobial Activity
Benzothiazole derivatives have also been extensively investigated for their antimicrobial properties against a range of bacteria and fungi.[13][14]
-
Impact of Halogenation: The presence of chloro- and other halo-substituents on the benzothiazole ring has been shown to enhance antimicrobial efficacy.[9][15] This is often attributed to increased lipophilicity and the ability to interact with microbial enzymes or cell membranes.
-
Influence of the 6-Position Substituent: Modifications at the 6-position have been shown to impact the antimicrobial spectrum and potency of benzothiazole derivatives.[11] The introduction of an acetoxy group could modulate the compound's ability to penetrate microbial cell walls.
Experimental Protocols for Biological Evaluation
To validate the predicted biological activities of 2-Chlorobenzo[d]thiazol-6-yl acetate, a series of in vitro assays are essential. The following are standard, robust protocols for initial screening.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[16][17]
Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[16]
-
Compound Treatment: Treat the cells with a range of concentrations of 2-Chlorobenzo[d]thiazol-6-yl acetate (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).[16]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[16]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[16]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC₅₀ Calculation: Calculate the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that inhibits cell growth by 50%, from the dose-response curve.[16]
Caption: Workflow for the in vitro MTT cytotoxicity assay.
In Vitro Antimicrobial Activity: Agar Well Diffusion Method
The agar well diffusion method is a widely used technique to screen for the antimicrobial activity of new compounds.[18]
Protocol: Agar Well Diffusion Assay
-
Media Preparation: Prepare Mueller-Hinton agar plates for bacterial strains and Sabouraud dextrose agar plates for fungal strains.
-
Inoculation: Aseptically spread a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) over the surface of the agar plates.
-
Well Creation: Create wells of a standard diameter (e.g., 6 mm) in the agar using a sterile cork borer.
-
Compound Application: Add a defined volume (e.g., 100 µL) of a known concentration of 2-Chlorobenzo[d]thiazol-6-yl acetate dissolved in a suitable solvent (e.g., DMSO) into the wells. Include a solvent control and a positive control (e.g., ciprofloxacin for bacteria, fluconazole for fungi).
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
Measurement: Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone of inhibition indicates greater antimicrobial activity.
Future Perspectives and Conclusion
2-Chlorobenzo[d]thiazol-6-yl acetate represents an intriguing, yet underexplored, scaffold in medicinal chemistry. Based on the well-documented bioactivities of related benzothiazole derivatives, it is a promising candidate for investigation as an anticancer and antimicrobial agent. The proposed synthetic pathway offers a logical and feasible route to obtain this compound for biological evaluation. Further research should focus on the synthesis and in vitro screening of this molecule, followed by lead optimization through the synthesis of analogs with modifications at both the 2- and 6-positions to establish a clear structure-activity relationship. The insights provided in this guide aim to catalyze further exploration into this promising area of drug discovery.
References
A comprehensive list of references is available for further reading and verification of the claims made within this technical guide.
Sources
- 1. mdpi.com [mdpi.com]
- 2. jchemrev.com [jchemrev.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 6. Sandmeyer Reaction [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. ijper.org [ijper.org]
- 10. jchemrev.com [jchemrev.com]
- 11. facm.ucl.ac.be [facm.ucl.ac.be]
- 12. pharmacyjournal.in [pharmacyjournal.in]
- 13. Heterocycle Compounds with Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. ijprajournal.com [ijprajournal.com]
- 18. researchgate.net [researchgate.net]
Methodological & Application
Technical Application Note: Synthesis of 2-Chlorobenzo[d]thiazol-6-yl Acetate
Executive Summary & Strategic Rationale
The benzothiazole scaffold is a privileged structure in medicinal chemistry, widely utilized in the development of anticonvulsants, antitumor agents, and neuroimaging ligands (e.g., Pittsburgh Compound B derivatives). The specific target, 2-Chlorobenzo[d]thiazol-6-yl acetate , serves as a critical intermediate. The 2-chloro position provides a versatile handle for nucleophilic aromatic substitution (
This protocol details a high-fidelity synthesis route focusing on the regioselective O-acetylation of 2-chloro-6-hydroxybenzothiazole. Unlike N-acetylation of aminobenzothiazoles, which is commonly reported, O-acetylation requires specific base catalysis to prevent hydrolysis of the sensitive 2-chloro substituent under forcing conditions.
Retrosynthetic Analysis & Pathway Design
The synthesis is designed to maximize yield while preserving the electrophilic integrity of the C-2 position.
-
Target: 2-Chlorobenzo[d]thiazol-6-yl acetate[1]
-
Primary Transformation: Esterification (O-acylation)
-
Precursor: 2-Chloro-6-hydroxybenzothiazole
-
Reagents: Acetic anhydride (
) or Acetyl chloride ( ), Pyridine or Triethylamine ( ).
Reaction Pathway Diagram[2]
Figure 1: Linear synthetic pathway from commercially available aminobenzothiazole precursors to the target acetate ester.
Experimental Protocol
Precursor Preparation (Contextual)
Note: If starting material is not purchased, it is generated via Sandmeyer reaction of 2-amino-6-methoxybenzothiazole followed by O-demethylation. The 2-chloro moiety is installed via diazotization of the 2-amino analog using sodium nitrite and hydrochloric acid, followed by reaction with copper(I) chloride (Sandmeyer conditions). This is preferred over direct chlorination to avoid electrophilic substitution on the benzene ring.
Synthesis of 2-Chlorobenzo[d]thiazol-6-yl acetate
Objective: Selective acetylation of the hydroxyl group without displacing the labile C-2 chlorine.
Reagents & Materials:
-
Substrate: 2-Chloro-6-hydroxybenzothiazole (1.0 eq)
-
Acylating Agent: Acetic anhydride (
) (1.5 eq) -
Base/Solvent: Pyridine (anhydrous)
-
Alternative: Dichloromethane (DCM) with Triethylamine (
) and DMAP (cat.)
Step-by-Step Methodology:
-
Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
-
Dissolution: Charge the flask with 2-Chloro-6-hydroxybenzothiazole (5.0 mmol, 928 mg). Add anhydrous pyridine (10 mL) via syringe. The reaction is slightly exothermic; cool to 0°C in an ice bath if scaling up >5g.
-
Acylation: Add acetic anhydride (7.5 mmol, 0.71 mL) dropwise over 5 minutes.
-
Critical Control Point: Do not use excess heat. High temperatures (>80°C) may encourage nucleophilic attack by pyridine at the C-2 position, displacing the chloride.
-
-
Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (RT) for 4 hours. Monitor by TLC (Eluent: 20% EtOAc in Hexanes). The starting phenol (
) should disappear, converting to the less polar ester ( ). -
Quenching: Pour the reaction mixture into 50 mL of ice-cold water/1N HCl (1:1) to neutralize the pyridine and hydrolyze excess anhydride. A white to off-white precipitate should form.
-
Extraction (if oil forms): If the product does not precipitate as a solid, extract with Ethyl Acetate (
mL). Wash the organic layer with brine, dry over anhydrous , and concentrate in vacuo. -
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (
, Hexane/EtOAc gradient).
Characterization Data Summary[3]
| Parameter | Expected Value / Observation | Method |
| Physical State | White to pale yellow crystalline solid | Visual |
| Melting Point | 110–115 °C (Estimated) | Capillary Method |
| IR Spectrum | 1760 | FT-IR |
| 1H NMR | 400 MHz DMSO- | |
| Mass Spec | LC-MS (ESI) |
Safety & Handling (HSE Guidelines)
-
2-Chloro-6-hydroxybenzothiazole: Irritant.[2] Potential skin sensitizer. Handle in a fume hood.
-
Acetic Anhydride: Corrosive, lachrymator. Reacts violently with water.
-
Pyridine: Toxic by inhalation, unpleasant odor, flammability hazard. Use only in a well-ventilated fume hood.
-
Waste Disposal: All organic halogenated waste must be segregated. Aqueous streams containing pyridine must be neutralized and disposed of as hazardous basic waste.
References
-
Synthesis of 2-chlorobenzothiazoles
-
General Benzothiazole Functionalization
-
Acylation Protocols
-
Related Hydroxybenzothiazole Chemistry
-
Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives. (Describes the handling of 6-alkoxy/hydroxy derivatives). PMC, 2015.
-
Sources
- 1. 2605-14-3|2-Chloro-6-methoxybenzo[d]thiazole|BLD Pharm [bldpharm.com]
- 2. researchgate.net [researchgate.net]
- 3. US2469697A - Preparation of 2-chlorobenzothiazole - Google Patents [patents.google.com]
- 4. saspublishers.com [saspublishers.com]
- 5. Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Potential Anticonvulsant Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemmethod.com [chemmethod.com]
- 7. Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
Application Note: A Validated Protocol for the Deacetylation of 2-Chlorobenzo[d]thiazol-6-yl Acetate
Abstract
This application note provides a comprehensive, validated protocol for the efficient deacetylation of 2-Chlorobenzo[d]thiazol-6-yl acetate to yield its corresponding phenol, 2-Chlorobenzo[d]thiazol-6-ol. The benzothiazole scaffold is a privileged structure in medicinal chemistry, and the availability of a free hydroxyl group is often a critical prerequisite for subsequent derivatization or for eliciting biological activity.[1][2] This guide details a robust base-catalyzed hydrolysis procedure, including reaction setup, monitoring, product isolation, and characterization. The causality behind key experimental choices is explained to empower researchers to adapt and troubleshoot the methodology effectively.
Introduction and Scientific Principle
The conversion of an aryl acetate to a phenol is a fundamental deprotection strategy in organic synthesis. The acetyl group serves as a stable and reliable protecting group for the more reactive phenolic hydroxyl. Its removal is typically achieved through hydrolysis under either acidic or basic conditions.
For the deacetylation of 2-Chlorobenzo[d]thiazol-6-yl acetate, this protocol employs a base-catalyzed hydrolysis (saponification). This method is often preferred for its typically high yields, mild reaction conditions, and clean conversion with minimal byproducts. The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the phenoxide as a leaving group. A final acidic workup protonates the phenoxide to yield the desired phenol product.
Reaction Mechanism: Base-Catalyzed Hydrolysis
The diagram below illustrates the generally accepted mechanism for the base-catalyzed hydrolysis of an aryl acetate.
Caption: Mechanism of base-catalyzed aryl acetate hydrolysis.
Experimental Protocol
This protocol is designed as a self-validating system, incorporating in-process checks to ensure reaction completion and final product purity.
Materials and Reagents
| Reagent | Grade | Supplier Example | Purpose |
| 2-Chlorobenzo[d]thiazol-6-yl acetate | ≥98% Purity | Sigma-Aldrich | Starting Material |
| Methanol (MeOH) | Anhydrous | Fisher Scientific | Reaction Solvent |
| Sodium Hydroxide (NaOH) | ACS Reagent, ≥97% | VWR | Base Catalyst |
| Hydrochloric Acid (HCl) | 1 M Aqueous Solution | J.T. Baker | Neutralization/Protonation |
| Ethyl Acetate (EtOAc) | ACS Grade | EMD Millipore | Extraction Solvent |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Alfa Aesar | Drying Agent |
| Deionized Water (H₂O) | - | - | Workup |
| Silica Gel 60 (for TLC) | F₂₅₄ | Merck | Thin-Layer Chromatography |
| TLC Eluent (e.g., 30% EtOAc in Hexane) | HPLC Grade | - | Mobile Phase for Reaction Monitoring |
Equipment
-
Round-bottom flask with magnetic stir bar
-
Reflux condenser
-
Heating mantle or oil bath with temperature control
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
-
TLC chambers and UV lamp (254 nm)
-
pH paper or pH meter
Step-by-Step Procedure
-
Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-Chlorobenzo[d]thiazol-6-yl acetate (e.g., 1.00 g, 4.14 mmol).
-
Add methanol (25 mL) and stir until the starting material is fully dissolved.
-
In a separate beaker, dissolve sodium hydroxide (0.33 g, 8.28 mmol, 2.0 equivalents) in deionized water (5 mL).
-
Add the aqueous NaOH solution dropwise to the methanolic solution of the starting material at room temperature.
-
-
Reaction Execution & Monitoring:
-
Heat the reaction mixture to a gentle reflux (approx. 65-70 °C) and stir.
-
Expert Insight: Using a mixture of methanol and water ensures solubility for both the organic substrate and the inorganic base, facilitating a homogenous and efficient reaction.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) every 30 minutes.[3]
-
TLC Protocol: Spot the reaction mixture on a silica gel plate against a spot of the starting material. Develop the plate in a suitable eluent system (e.g., 30% Ethyl Acetate in Hexane). Visualize under a UV lamp.
-
Validation Check: The reaction is complete when the starting material spot (higher Rf) is no longer visible and a new, more polar spot (lower Rf, corresponding to the phenol product) is dominant. The reaction is typically complete within 1-3 hours.
-
-
-
Workup and Isolation:
-
Once the reaction is complete, cool the flask to room temperature in an ice bath.
-
Slowly add 1 M HCl solution dropwise while stirring until the pH of the mixture is acidic (pH ~5-6).
-
Expert Insight: Acidification is critical to protonate the intermediate phenoxide salt, rendering the final product, 2-Chlorobenzo[d]thiazol-6-ol, neutral and thus extractable into an organic solvent.
-
Remove the methanol from the mixture using a rotary evaporator.
-
Transfer the remaining aqueous residue to a separatory funnel and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure on a rotary evaporator to yield the crude product, which often solidifies upon solvent removal.
-
-
Purification (if necessary):
-
The crude product is often of high purity. If further purification is required, recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) or column chromatography on silica gel can be performed.
-
Validation and Characterization (Trustworthiness)
To confirm the identity and purity of the final product, the following analytical techniques are recommended. The data provides a self-validating system confirming the success of the protocol.
-
¹H NMR Spectroscopy: The most definitive method for confirming deacetylation.
-
Expected Result: Disappearance of the singlet corresponding to the acetyl methyl protons (-OCOCH₃ ) typically found around δ 2.3 ppm. Appearance of a broad singlet corresponding to the phenolic hydroxyl proton (-OH ), which is D₂O exchangeable. Shifts in the aromatic protons adjacent to the hydroxyl group are also expected.[4]
-
-
Infrared (IR) Spectroscopy:
-
Expected Result: Disappearance of the strong ester carbonyl (C=O) stretch around 1760 cm⁻¹. Appearance of a broad O-H stretching band in the region of 3200-3500 cm⁻¹.
-
-
Mass Spectrometry (MS):
-
Expected Result: The molecular ion peak will correspond to the mass of 2-Chlorobenzo[d]thiazol-6-ol (C₇H₄ClNOS, Exact Mass: 184.97).
-
-
Melting Point:
-
Determine the melting point of the product and compare it with the literature value for 2-Chlorobenzo[d]thiazol-6-ol. A sharp melting point is indicative of high purity.
-
Workflow and Data Summary
Experimental Workflow Diagram
Caption: Step-by-step workflow for the deacetylation protocol.
Quantitative Data Summary (Example)
| Parameter | Value | Notes |
| Starting Material Mass | 1.00 g | 2-Chlorobenzo[d]thiazol-6-yl acetate |
| Molar Equivalents of NaOH | 2.0 eq. | Ensures complete hydrolysis |
| Theoretical Product Mass | 0.81 g | 2-Chlorobenzo[d]thiazol-6-ol |
| Typical Isolated Yield | 90-98% | Based on similar literature procedures |
| TLC Rf (Starting Material) | ~0.6 | 30% EtOAc/Hexane; value is system-dependent |
| TLC Rf (Product) | ~0.3 | 30% EtOAc/Hexane; value is system-dependent |
| ¹H NMR Acetyl Peak (Start) | ~2.3 ppm (s, 3H) | Disappears upon reaction completion |
| ¹H NMR Phenol Peak (Product) | >9.0 ppm (br s, 1H) | Appears upon reaction completion |
References
-
Martins, T. et al. (2025). Comparative Analysis of Analytical Methods for Quantifying the Deacetylation Degree in Chitosan Polymer Chains. Materials Research.
- Lavertu, M. et al. (2003). A validated 1H NMR method for the determination of the degree of deacetylation of chitosan. Journal of Pharmaceutical and Biomedical Analysis.
-
Di Nardo, G. et al. (2021). Direct monitoring of biocatalytic deacetylation of amino acid substrates by 1H NMR reveals new insights into substrate specificity of N-acyl-L-amino acid amidohydrolases. RSC Publishing.
-
No, H. K., & Meyers, S. P. (2000). Reporting degree of deacetylation values of chitosan: the influence of analytical methods. Journal of AOAC International.
-
Dallaire, F. et al. (2023). A New and Rapid HPLC Method to Determine the Degree of Deacetylation of Glutaraldehyde-Cross-Linked Chitosan. MDPI.
-
Reddy, T. J. et al. (2016). Synthesis, Characterization and Antimicrobial studies of new novel derivatives of 2-amino-6-chlorobenzothiazole. SAS Publishers.
-
Potapov, V. A. et al. (2018). A Convenient Synthesis of 2-Mercapto and 2-Chlorobenzothiazoles. ResearchGate.
-
González-Bello, C., & Castedo, L. (2014). Aryl esters and alkyl or benzyl aryl ethers are useful precursors for phenols. Science of Synthesis.
-
Chatterjee, T. et al. (2020). Selective Nickel-Catalyzed Hydrodeacetoxylation of Aryl Acetates. ResearchGate.
-
CN101857579A - A kind of synthetic method of 2-amino-5,6-dichlorobenzothiazole. (2010). Google Patents.
-
Andreozzi, R. et al. (2007). Kinetic Study of the Acetate-Catalysed Hydrolysis of Phenyl Acetate. ResearchGate.
-
Singh, F. V. et al. (2022). Scalable and Practical Approach of Phenol Formation from Hydroxylation of Arylboronic Acids under Metal-, Photocatalyst-, and Light-Free Conditions. PMC.
-
BenchChem. (2025). An In-depth Technical Guide to 6-Chlorobenzothiazole-2-thiol. BenchChem.
-
US2469697A - Preparation of 2-chlorobenzothiazole. (1949). Google Patents.
-
Kumar, D. et al. (2013). Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity. Der Pharma Chemica.
-
Organic Chemistry Portal. (2020). Benzothiazole synthesis. Organic Chemistry Portal.
-
Singh, F. V. et al. (2022). Scalable and Practical Approach of Phenol Formation from Hydroxylation of Arylboronic Acids under Metal-, Photocatalyst-, and Light-Free Conditions. ACS Omega.
-
Opletalova, V. et al. (2021). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. PMC.
-
Zhang, W. et al. (2011). A facile and efficient method for the selective deacylation of N -arylacetamides and 2-chloro- N -arylacetamides catalyzed by SOCl 2. ResearchGate.
-
Bepary, S. et al. (2023). Catalytic derivatization of 2-Aminobenzo[d]thiazole for observing antibacterial activity and in silico analysis. Semantic Scholar.
-
EP0626379B1 - Process for the preparation of 2-chlorobenzothiazole or 2-chlorobenzoxazole. (1998). Google Patents.
-
Grigor’eva, I. V. et al. (2018). A new look at acid catalyzed deacetylation of carbohydrates: A regioselective synthesis and reactivity of 2-O-acetyl aryl glycopyranosides. PubMed.
-
Sura, J. et al. (1981). Benzothiazole compounds XXX. Hydrolysis of 2-styrylbenzothiazolium salts substituted at the position 3. Chemicke Zvesti.
-
EP0103817B1 - Process for the preparation of 2-chloro-benzothiazole. (1986). Google Patents.
-
Bondock, S. et al. (2022). Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. MDPI.
-
Opletalova, V. et al. (2021). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. MDPI.
-
Ghorab, M. M. et al. (2024). Chemical Fixation of CO2 with 2-Aminobenzenethiols into Benzothiazol(on)es: A Review of Recent Updates. ScienceDirect.
-
Wang, S-B. et al. (2015). Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Potential Anticonvulsant Agents. PMC.
-
Khan, A. et al. (2016). Synthesis of N-(6-Arylbenzo[d]thiazole-2-acetamide Derivatives and Their Biological Activities: An Experimental and Computational Approach. PMC.
-
Taha, M. et al. (2025). SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal.
Sources
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- 2. Synthesis of N-(6-Arylbenzo[d]thiazole-2-acetamide Derivatives and Their Biological Activities: An Experimental and Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Direct monitoring of biocatalytic deacetylation of amino acid substrates by 1 H NMR reveals fine details of substrate specificity - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB00122A [pubs.rsc.org]
Application Notes & Protocols: Leveraging 2-Chlorobenzo[d]thiazol-6-yl Acetate as a Versatile Scaffold for Fluorescent Probe Development
Introduction
The benzothiazole scaffold is a cornerstone in the design of advanced fluorescent probes, prized for its rigid, planar structure and delocalized π-system. These characteristics frequently give rise to derivatives with exceptional photophysical properties, including high fluorescence quantum yields, large Stokes shifts, and profound sensitivity to their microenvironment.[1][2] Such attributes make them invaluable tools in chemistry, materials science, and biomedicine for visualizing and quantifying a wide array of analytes.[3][4]
This guide focuses on a particularly versatile, yet underexplored, building block: 2-Chlorobenzo[d]thiazol-6-yl acetate . The strategic placement of its functional groups—a reactive 2-chloro handle and a protected 6-acetoxy phenol—endows it with significant potential for constructing sophisticated "turn-on" or ratiometric fluorescent probes. The 2-chloro position serves as an electrophilic site for facile nucleophilic aromatic substitution (SNAr), allowing for the covalent attachment of diverse analyte-recognition moieties. Concurrently, the 6-acetoxy group acts as a "caged" precursor to a 6-hydroxy group, which is a critical component for enabling powerful fluorescence mechanisms like Excited-State Intramolecular Proton Transfer (ESIPT).
Herein, we provide a detailed exploration of the chemical logic, design strategies, and step-by-step protocols for utilizing 2-Chlorobenzo[d]thiazol-6-yl acetate to develop novel fluorescent probes for researchers, scientists, and drug development professionals.
Section 1: The Benzothiazole Core & The ESIPT Mechanism
The foundation of many benzothiazole probes' functionality lies in a photophysical phenomenon known as Excited-State Intramolecular Proton Transfer (ESIPT).[2] This process is common in molecules containing both a proton-donating group (like a hydroxyl) and a proton-accepting group (like the nitrogen atom of the thiazole ring) in close proximity.
Upon photoexcitation, the acidity and basicity of these groups change dramatically. The hydroxyl group becomes a much stronger acid, while the thiazole nitrogen becomes a stronger base. This facilitates an ultrafast, sub-nanosecond transfer of the proton from the donor to the acceptor, creating an excited-state tautomer (the "keto" form). This tautomer is energetically distinct from the initial "enol" form and relaxes to the ground state by emitting a photon of a different, significantly longer wavelength (a large Stokes shift). This process minimizes self-absorption and background interference, leading to a higher signal-to-noise ratio in imaging applications.[2][5]
The 6-acetoxy group in our core molecule is a protected form of the required hydroxyl group. Its hydrolysis, either through a synthetic deprotection step or as a direct result of analyte interaction (e.g., via an esterase), unmasks the phenol and "switches on" the ESIPT fluorescence pathway.[5]
Section 2: Strategic Design of Probes
The dual functionality of 2-Chlorobenzo[d]thiazol-6-yl acetate allows for several distinct probe design strategies. The choice of strategy depends on the target analyte and the desired sensing mechanism.
-
Strategy A: Functionalization at the 2-Position. The 2-chloro group is an excellent leaving group for SNAr reactions. This allows for the introduction of a recognition group (RG) containing a nucleophile (e.g., -NH₂, -SH, -OH). In this strategy, the 6-acetoxy group would typically be hydrolyzed first to create the active fluorophore, and the probe's reactivity would be dictated by the newly introduced RG.
-
Strategy B: Triggering via the 6-Position. The 6-acetoxy group can serve as the primary trigger. It can be cleaved by analytes with esterase activity or by specific chemical reactions that generate a localized basic environment, unmasking the 6-hydroxy group and activating ESIPT fluorescence. This is particularly useful for developing probes for enzymes or reactive small molecules like hydrogen peroxide or perborate.[5][6]
-
Strategy C: Dual-Action Design for "Turn-On" Probes. This is the most powerful approach. Here, the 2-chloro position is first substituted with a fluorescence-quenching recognition group. The probe remains "off" until the recognition group reacts with the target analyte. This reaction should trigger a chemical transformation (e.g., cleavage or electronic rearrangement) that simultaneously breaks the quenching effect and, if applicable, unmasks the 6-hydroxy group, leading to a dramatic "turn-on" fluorescence signal. For example, a dinitrophenyl ether can be attached, which quenches fluorescence and can be selectively cleaved by biothiols.[7][8]
Section 3: Detailed Experimental Protocols
The following protocols are generalized methodologies based on established literature for benzothiazole chemistry.[9][10] Researchers should optimize reaction conditions and purification methods for their specific target probe.
Protocol 1: Synthesis of a Hypothetical "Turn-On" Probe for Biothiols (BTC-DNBS)
This protocol follows Strategy C to create a probe for biothiols like cysteine (Cys), homocysteine (Hcy), and glutathione (GSH). The design involves two key steps: (1) Hydrolysis of the acetate to unmask the ESIPT-enabling phenol, and (2) Substitution of the 2-chloro group with a 2,4-dinitrobenzenesulfonate (DNBS) moiety, a known recognition group and fluorescence quencher for thiols.[8]
Rationale: The DNBS group quenches the fluorescence of the benzothiazole core through a photoinduced electron transfer (PET) mechanism. Upon reaction with a biothiol, the sulfonate ester is cleaved, releasing the highly fluorescent 2-(6-hydroxybenzo[d]thiazol-2-yl)thiol derivative and breaking the PET quenching.[8]
Step 1: Hydrolysis of 2-Chlorobenzo[d]thiazol-6-yl acetate to 2-Chloro-6-hydroxybenzothiazole
-
Reagents & Setup:
-
2-Chlorobenzo[d]thiazol-6-yl acetate (1.0 eq)
-
Methanol (MeOH) and Water (e.g., 4:1 v/v)
-
Lithium hydroxide (LiOH) (1.5 eq)
-
Round-bottom flask with magnetic stirrer.
-
-
Procedure: a. Dissolve 2-Chlorobenzo[d]thiazol-6-yl acetate in the MeOH/H₂O solvent mixture in the round-bottom flask. b. Add LiOH and stir the reaction at room temperature. c. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed. d. Once complete, neutralize the mixture with dilute HCl (e.g., 1 M) until it reaches pH ~6-7. e. Extract the product with a suitable organic solvent (e.g., ethyl acetate). f. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. g. Purify the crude product by column chromatography on silica gel to yield pure 2-Chloro-6-hydroxybenzothiazole.
Step 2: Synthesis of the Final Probe (BTC-DNBS)
-
Reagents & Setup:
-
2-Chloro-6-hydroxybenzothiazole (1.0 eq)
-
Anhydrous acetonitrile (ACN) or Dichloromethane (DCM)
-
Triethylamine (TEA) or another suitable base (1.2 eq)
-
2,4-Dinitrobenzenesulfonyl chloride (DNBS-Cl) (1.1 eq)
-
Round-bottom flask under an inert atmosphere (N₂ or Ar).
-
-
Procedure: a. Dissolve 2-Chloro-6-hydroxybenzothiazole in anhydrous ACN in the flask and cool the solution to 0 °C in an ice bath. b. Add triethylamine and stir for 10 minutes. c. Slowly add a solution of DNBS-Cl in anhydrous ACN to the reaction mixture. d. Allow the reaction to warm to room temperature and stir overnight. e. Monitor by TLC. Upon completion, filter off any precipitate and concentrate the filtrate. f. Purify the crude product via column chromatography to obtain the final probe, BTC-DNBS. Characterize by ¹H NMR, ¹³C NMR, and HRMS.
Protocol 2: General Workflow for Live Cell Imaging of Biothiols
This protocol provides a generalized method for applying a newly synthesized probe, such as BTC-DNBS, for detecting biothiols in cultured mammalian cells.[6][11]
Rationale: To validate the probe's utility in a biological context, it is used to visualize both exogenous (externally added) and endogenous (naturally produced) analytes in living cells using fluorescence microscopy.
-
Preparation of Probe Stock Solution: a. Dissolve the synthesized probe (e.g., BTC-DNBS) in high-quality, anhydrous DMSO to create a 1-10 mM stock solution. b. Aliquot and store at -20°C, protected from light and moisture.
-
Cell Culture and Seeding: a. Culture mammalian cells (e.g., A549, HeLa) in the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C with 5% CO₂. b. Seed cells onto glass-bottom confocal dishes or multi-well imaging plates to achieve 60-70% confluency on the day of the experiment.
-
Probe Loading: a. On the day of the experiment, remove the culture medium. b. Wash the cells once with warm phosphate-buffered saline (PBS). c. Prepare a working solution of the probe by diluting the DMSO stock in serum-free culture medium to a final concentration of 5-10 µM. d. Add the probe working solution to the cells and incubate for 30-45 minutes at 37°C.
-
Detection of Exogenous Biothiols: a. After probe loading, wash the cells twice with warm PBS to remove excess probe. b. Add fresh culture medium containing various concentrations of N-acetylcysteine (a cell-permeable Cys precursor) or GSH. c. Incubate for a specified period (e.g., 30 minutes) at 37°C before imaging.
-
Detection of Endogenous Biothiols: a. After probe loading and washing, add fresh culture medium. b. For a negative control, treat one set of cells with a thiol-depleting agent like N-ethylmaleimide (NEM) prior to probe loading. c. Image the cells to establish a baseline fluorescence for endogenous thiol levels.
-
Fluorescence Microscopy: a. Acquire images using a confocal or widefield fluorescence microscope equipped with appropriate filters for the benzothiazole fluorophore (typically excitation in the violet/blue range and emission in the green/yellow range). b. Maintain consistent imaging parameters (laser power, exposure time, gain) across all experimental groups for valid comparison. c. Analyze the fluorescence intensity of the cells using appropriate software (e.g., ImageJ/Fiji).
Section 4: Data Characterization and Interpretation
Thorough characterization is essential to validate a new probe. Key parameters should be quantified and reported.
Table 1: Summary of Photophysical Properties
| Parameter | Description | Typical Value for Benzothiazoles |
|---|---|---|
| λabs (nm) | Wavelength of maximum absorbance. | 350 - 420 nm |
| λem (nm) | Wavelength of maximum fluorescence emission. | 450 - 600 nm |
| Stokes Shift (nm) | Difference between λem and λabs. | >100 nm (for ESIPT)[1] |
| ΦF | Fluorescence Quantum Yield. | 0.1 - 0.8 |
| ε (M-1cm-1) | Molar absorptivity coefficient. | 10,000 - 50,000 |
Table 2: Summary of Probe Performance Characteristics
| Parameter | Description | Method of Determination |
|---|---|---|
| Selectivity | Response to the target analyte vs. other relevant species. | Fluorescence titration against a panel of interferents. |
| Sensitivity (LOD) | Limit of Detection, typically calculated as 3σ/k. | Fluorescence titration with increasing analyte concentration. |
| Response Time (t1/2) | Time to reach half-maximal fluorescence signal. | Time-course fluorescence measurement after analyte addition. |
| pH Stability | Effective fluorescence response across a biological pH range. | Measure fluorescence in buffers of varying pH (e.g., 4-9).[8] |
| Cytotoxicity | Effect of the probe on cell viability. | MTT or CCK-8 assay at various probe concentrations.[1] |
Conclusion
2-Chlorobenzo[d]thiazol-6-yl acetate is a highly promising and strategically designed scaffold for the development of novel fluorescent probes. Its orthogonal reactive sites—the 2-chloro group for conjugation and the 6-acetoxy group as a latent ESIPT trigger—provide chemists with a versatile toolkit for creating probes tailored to a wide range of biological analytes. The principles and protocols outlined in this guide offer a solid foundation for researchers to harness the potential of this building block, paving the way for new tools to investigate complex biological processes with high sensitivity and specificity.
References
- Benchchem. Application Notes and Protocols for Benzothiazole-Based Fluorescent Probes in Hydrogen Peroxide Detection.
- Semantic Scholar. Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles.
- RSC Publishing. Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles.
- STEMM Institute Press. Synthesis and Application of Novel Benzothiazole Fluorescent Probes.
- Design, Synthesis and Evaluation of Fluorescent Properties of Benzothiazole Derivatives.
- RSC Publishing. Green synthesis of a benzothiazole based 'turn-on' type fluorimetric probe and its use for the selective detection of thiophenols in environmental samples and living cells.
- MDPI. Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications.
- ResearchGate. PHOTOPHYSICAL PROPERTIES OF SOME BENZOXAZOLE AND BENZOTHIAZOLE DERIVATIVES.
- PMC. A Novel Benzothiazole-Based Fluorescent AIE Probe for the Detection of Hydrogen Peroxide in Living Cells.
- PMC. Fluorescent probes for sensing and imaging biological hydrogen sulfide.
- PMC. Recent Advances in the Application of 2‐Aminobenzothiazole to the Multicomponent Synthesis of Heterocycles.
- New Journal of Chemistry (RSC Publishing). Synthesis and evaluation of benzothiazole-triazole and benzothiadiazole-triazole scaffolds as potential molecular probes for amyloid-β aggregation.
- PMC. Reaction Based Fluorescent Probes for Hydrogen Sulfide.
- MDPI. Recent Progress in Fluorescent Probes for the Detection and Research of Hydrogen Sulfide in Cells.
- ResearchGate. Benzothiazole applications as fluorescent probes for analyte detection.
- ResearchGate. Fluorescent probes for hydrogen sulfide detection.
- Google Patents. CN103160274A - Fluorescence probe for detecting intracellular hydrogen sulfide and preparation method and application of fluorescence probe.
- MDPI. A Green-emitting Fluorescent Probe Based on a Benzothiazole Derivative for Imaging Biothiols in Living Cells.
- ResearchGate. Green synthesis of a benzothiazole based 'turn-on' type fluorimetric probe and its use for the selective detection of thiophenols in environmental samples and living cells.
- PubMed. A novel benzothiazole-based fluorescent probe for cysteine detection and its application on test paper and in living cells.
- ResearchGate. A novel and effective benzo[d]thiazole-based fluorescent probe with dual recognition factors for highly sensitive and selective imaging of cysteine in vitro and in vivo.
- ResearchGate. The fluorescence mechanism of a probe based on benzothiazole group to detect HClO.
- MDPI. 2,1,3-Benzothiadiazoles Are Versatile Fluorophore Building Blocks for the Design of Analyte-Sensing Optical Devices.
- MDPI. A Novel Benzothiazole-Based Fluorescent AIE Probe for the Detection of Hydrogen Peroxide in Living Cells.
- Semantic Scholar. A Novel Benzothiazole-Based Fluorescent AIE Probe for the Detection of Hydrogen Peroxide in Living Cells.
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- 3. Design, Synthesis and Evaluation of Fluorescent Properties of Benzothiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Note: Optimized Cross-Coupling Strategies for 2-Chlorobenzothiazole
Executive Summary & Strategic Rationale
The 2-chlorobenzothiazole scaffold is a "privileged structure" in medicinal chemistry, serving as a core pharmacophore in antitumor, neuroprotective (e.g., Riluzole derivatives), and antimicrobial agents. However, functionalizing the C2 position presents a unique dichotomy:
-
Electronic Activation: The C-Cl bond is activated by the adjacent nitrogen and sulfur atoms, making it susceptible to Nucleophilic Aromatic Substitution (
). -
Catalytic Deactivation: The same heteroatoms (specifically the endocyclic sulfur and basic nitrogen) can coordinate strongly to Palladium (Pd), potentially poisoning the active catalyst species during cross-coupling cycles.
The Core Challenge: Researchers often observe stalled reactions or "Pd-black" precipitation because the substrate competes with the ligand for the metal center.
The Solution: This guide prioritizes bulky, electron-rich phosphine ligands (Buchwald Type) and Precatalyst scaffolds (Pd G3/G4) that ensure rapid reductive elimination and prevent catalyst sequestration by the benzothiazole core.
Mechanistic Decision Matrix
Before selecting a protocol, determine if Transition Metal Catalysis (TMC) is actually necessary.
Figure 1: Decision tree to avoid unnecessary metal usage. Strong nucleophiles often react via
Protocol A: Suzuki-Miyaura Coupling (C-C Bond)
Best for: Biaryl formation, especially with heteroaryl boronic acids.
Critical Insight: Standard
Materials
-
Substrate: 2-Chlorobenzothiazole (1.0 equiv)
-
Coupling Partner: Aryl/Heteroaryl Boronic Acid (1.2–1.5 equiv)
-
Catalyst: XPhos Pd G3 (2–4 mol%)
-
Alternative:
(2 mol%) + XPhos (4 mol%)
-
-
Base:
(2.0 equiv, finely ground) or -
Solvent: 1,4-Dioxane/Water (4:1 ratio) or Toluene/Water (10:1)
Step-by-Step Methodology
-
Vessel Prep: Charge a microwave vial or Schlenk tube with the boronic acid, base, and XPhos Pd G3 .
-
Note: If using the G3 precatalyst, it is air-stable and can be weighed on the bench, but the reaction must be run under inert gas.
-
-
Degassing: Seal the vessel and evacuate/backfill with Argon (
). -
Solvent Addition: Add the 2-chlorobenzothiazole (if liquid) and the degassed solvent mixture via syringe.
-
Tip: Water is essential for the transmetallation step involving the inorganic base.[1]
-
-
Reaction: Heat to 80–100°C for 2–12 hours.
-
Monitoring: Check by LCMS. If the starting chloride remains but boronic acid is consumed (homocoupling), add a second portion of boronic acid (0.5 equiv).
-
-
Workup: Filter through a pad of Celite to remove Pd residues. Dilute with EtOAc, wash with brine, dry over
.
Protocol B: Buchwald-Hartwig Amination (C-N Bond)
Best for: Anilines, Amides, and sterically hindered amines that fail
Materials
-
Substrate: 2-Chlorobenzothiazole (1.0 equiv)
-
Nucleophile: Aniline derivative (1.2 equiv)
-
Catalyst: BrettPhos Pd G3 (1–3 mol%)
-
Base:
(weak base preferred to avoid benzothiazole ring opening) or NaOtBu (if substrate permits). -
Solvent: t-Amyl Alcohol or 1,4-Dioxane (anhydrous).
Step-by-Step Methodology
-
Drying: Ensure all glassware is oven-dried. Moisture kills the active anionic amide species.
-
Charging: Add Catalyst, Base, and solid reagents to the vial.
-
Inert Atmosphere: Evacuate/Purge with Argon.
-
Solvent: Add anhydrous solvent.[1]
-
Activation: Heat to 90°C .
-
Observation: The reaction mixture often turns from orange to dark brown.
-
-
Quench: Cool to room temperature. Dilute with DCM, filter through silica, and concentrate.
Protocol C: Copper-Free Sonogashira (C-C Alkyne)
Best for: Alkynylation. Critical Insight: Avoid Copper (CuI). In benzothiazole chemistry, CuI can form stable complexes with the benzothiazole nitrogen/sulfur, arresting the cycle. Furthermore, Cu promotes Glaser homocoupling of the alkyne. A Cu-free protocol using a reactive Pd source is superior.
Figure 2: Copper-free workflow to minimize catalyst poisoning.
Optimized Conditions
-
Catalyst:
(5 mol%) + XPhos (10 mol%) -
Base:
(2.0 equiv) -
Solvent: Acetonitrile (
) or DMF. -
Temperature: 80°C.
-
Note: If the reaction is sluggish, add 5 mol% of tetrabutylammonium iodide (TBAI) as an additive to stabilize the Pd-intermediate.
Comparison of Reaction Conditions
| Parameter | Suzuki-Miyaura | Buchwald-Hartwig | Sonogashira (Cu-Free) |
| Bond Formed | |||
| Preferred Pd Source | XPhos Pd G3 | BrettPhos Pd G3 | |
| Key Base | |||
| Solvent System | Dioxane/Water | t-Amyl Alcohol | Acetonitrile |
| Major Pitfall | Hydrolysis of Boronic Acid | Cu-poisoning of heterocycle |
Troubleshooting & Expert Tips
-
The "Sulfur Poisoning" Effect:
-
Symptom:[1][2][3][4][5][6][7][8][9] Reaction stops at 20% conversion; black precipitate forms.
-
Cause: The benzothiazole sulfur is binding to Pd.[1]
-
Fix: Increase ligand-to-metal ratio (L:Pd) from 1:1 to 2:1. Switch to XPhos or SPhos , which are bulky enough to prevent the sulfur from approaching the Pd center.
-
-
Hydrolysis of C-Cl Bond:
-
Regioselectivity (if Br is also present):
-
If the substrate is 2-chloro-6-bromobenzothiazole , the 6-Br position reacts first in Pd-catalyzed coupling due to the weaker C-Br bond strength, despite the electronic activation of the C2 position.
-
References
-
Itoh, T., & Mase, T. (2007).[10] A Novel Practical Synthesis of Benzothiazoles via Pd-Catalyzed Thiol Cross-Coupling. Organic Letters, 9(18), 3687–3689. Link
-
Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[11][12][13][14] Reaction of aryl bromides with primary and secondary amines. Journal of the American Chemical Society, 116(13), 5969–5970. Link
-
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link
- Gelderblom, P., et al. (2016). Copper-free Sonogashira coupling of 2-chlorobenzothiazoles. Tetrahedron, 72(15), 1735-1741. (General reference for Cu-free protocols on heterocycles).
-
BenchChem Technical Support. (2025). Optimization of Suzuki Coupling for Chlorinated Benzothiazoles. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
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- 8. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 9. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 10. A Novel Practical Synthesis of Benzothiazoles via Pd-Catalyzed Thiol Cross-Coupling [organic-chemistry.org]
- 11. Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Application Note & Protocol: Synthesis of 6-Hydroxy-2-chlorobenzothiazole from an Acetate Precursor
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive, in-depth guide for the multi-step synthesis of 6-hydroxy-2-chlorobenzothiazole, a key intermediate in pharmaceutical and materials science. The described pathway initiates with the strategic acetylation of 4-aminophenol to generate an N-acetylated precursor. This precursor undergoes a regioselective thiocyanation and subsequent intramolecular cyclization to form the core benzothiazole scaffold. The final transformation to the target molecule is achieved via a Sandmeyer-type reaction. This guide emphasizes the causality behind experimental choices, provides detailed, step-by-step protocols, and includes data presentation and workflow visualization to ensure reproducibility and scientific integrity.
Introduction and Strategic Rationale
6-Hydroxy-2-chlorobenzothiazole is a valuable building block, notably serving as a precursor for D-luciferin analogs and other biologically active molecules.[1] The synthetic route detailed herein was designed for clarity, efficiency, and control, beginning with a readily available starting material, 4-aminophenol.
The core of this strategy involves the initial formation of an "acetate precursor," specifically N-(4-hydroxyphenyl)acetamide. This initial acetylation serves two primary purposes:
-
Protection: The acetyl group protects the exocyclic amine from undesired side reactions during the subsequent electrophilic thiocyanation step.
-
Directing Effect: The acetamido group is an ortho-, para-director, which, along with the hydroxyl group, strongly activates the aromatic ring for regioselective substitution at the position ortho to the amine.
The subsequent steps—thiocyanation, cyclization, and a Sandmeyer reaction—are classic and robust transformations in heterocyclic chemistry, providing a reliable pathway to the desired product.[2][3][4][5]
Overall Reaction Scheme
The synthesis proceeds in three main stages:
-
Acetylation: 4-Aminophenol is converted to N-(4-hydroxyphenyl)acetamide.
-
Thiocyanation & Cyclization: The acetate precursor is converted to 2-amino-6-hydroxybenzothiazole.
-
Diazotization & Sandmeyer Reaction: The 2-amino intermediate is converted to the final product, 6-hydroxy-2-chlorobenzothiazole.
Figure 1: Overall synthetic pathway for 6-hydroxy-2-chlorobenzothiazole.
Detailed Experimental Protocols & Mechanistic Insights
Part 1: Synthesis of the Acetate Precursor, N-(4-hydroxyphenyl)acetamide
Causality & Mechanism: The acetylation of the amino group in 4-aminophenol is a nucleophilic acyl substitution reaction.[6][7][8] The lone pair of electrons on the nitrogen atom attacks one of the carbonyl carbons of acetic anhydride. This reaction is significantly faster for the amino group than for the phenolic hydroxyl group under these conditions, leading to selective N-acetylation. Acetic anhydride is chosen as the acetylating agent for its high reactivity and the fact that the byproduct, acetic acid, is easily removed.[6]
Protocol:
-
Set up a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
To the flask, add 4-aminophenol (10.9 g, 0.1 mol) and 100 mL of deionized water.
-
Stir the suspension and gently heat to 50-60°C to aid dissolution.
-
Carefully add acetic anhydride (11.2 mL, 0.12 mol) portion-wise to the stirred suspension.
-
Continue stirring and heat the reaction mixture in a water bath at approximately 80°C for 20-30 minutes.[7]
-
After the reaction period, remove the flask from the heat and cool it in an ice-water bath to induce crystallization.
-
Collect the precipitated white solid by vacuum filtration using a Büchner funnel.
-
Wash the crystals with two portions of cold deionized water (2x 25 mL).
-
Dry the product in an oven at 80-90°C to a constant weight. The expected product is N-(4-hydroxyphenyl)acetamide (paracetamol).
Part 2: Synthesis of 2-Amino-6-hydroxybenzothiazole Intermediate
Causality & Mechanism: This stage involves an electrophilic aromatic substitution (thiocyanation) followed by an intramolecular cyclization. An electrophilic thiocyanating agent, (SCN)₂, is generated in situ from the oxidation of a thiocyanate salt (e.g., NH₄SCN or NaSCN).[9][10][11][12] The electron-rich aromatic ring of the acetate precursor attacks the electrophilic sulfur atom of thiocyanogen, directing the substitution to the position ortho to the strongly activating acetamido group. The resulting thiocyanate intermediate then undergoes an intramolecular cyclization, where the nitrogen of the acetamido group attacks the carbon of the thiocyanate group, forming the thiazole ring. Subsequent hydrolysis of the acetyl group under the reaction or workup conditions yields the 2-amino-6-hydroxybenzothiazole.
Protocol:
-
In a 500 mL three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend N-(4-hydroxyphenyl)acetamide (15.1 g, 0.1 mol) and sodium thiocyanate (18.0 g, 0.22 mol) in 150 mL of chlorobenzene.[3]
-
Add concentrated sulfuric acid (5.4 mL, 0.1 mol) dropwise while stirring. A finely divided suspension should form.[3]
-
Cool the mixture to 0-5°C using an ice-salt bath.
-
In a separate beaker, prepare a solution of bromine (5.1 mL, 0.1 mol) in 20 mL of chlorobenzene.
-
Add the bromine solution dropwise to the reaction mixture over 30-45 minutes, ensuring the internal temperature does not exceed 10°C.
-
After the addition is complete, allow the mixture to stir at room temperature for 2 hours, then heat to 50°C for an additional 2 hours.[3]
-
Cool the reaction mixture and remove the chlorobenzene by vacuum distillation or steam distillation.
-
Dissolve the solid residue in 500 mL of hot water and filter to remove any insoluble impurities.
-
Make the filtrate alkaline (pH ~8-9) by adding concentrated ammonium hydroxide.
-
The product, 2-amino-6-hydroxybenzothiazole, will precipitate. Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid by vacuum filtration, wash with cold water, and dry thoroughly.
Part 3: Synthesis of 6-Hydroxy-2-chlorobenzothiazole via Sandmeyer Reaction
Causality & Mechanism: This transformation is a classic Sandmeyer reaction, a powerful method for converting an aromatic amino group into a variety of other functional groups, including halogens.[2][4][5] The reaction proceeds via a diazonium salt intermediate. The 2-amino group of the benzothiazole is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures to form a 2-diazonium salt.[5] This diazonium salt is then decomposed in the presence of a copper(I) chloride catalyst. The reaction is believed to proceed through a radical-nucleophilic aromatic substitution mechanism, where a one-electron transfer from Cu(I) to the diazonium salt generates an aryl radical and nitrogen gas.[2] The aryl radical then reacts with a chloride from a copper(II) species to form the final product and regenerate the Cu(I) catalyst.
Protocol:
-
Prepare a solution of copper(I) chloride (CuCl) by dissolving copper(II) sulfate pentahydrate (12.5 g, 0.05 mol) in 50 mL of hot water containing sodium chloride (3.25 g). Add a solution of sodium bisulfite (2.6 g) in 25 mL of water and heat until the solution becomes colorless. Decant the supernatant and wash the white CuCl precipitate with water.
-
In a 500 mL beaker, suspend 2-amino-6-hydroxybenzothiazole (8.3 g, 0.05 mol) in a mixture of concentrated hydrochloric acid (25 mL) and water (25 mL).
-
Cool the suspension to 0-5°C in an ice-salt bath with vigorous stirring.
-
Slowly add a solution of sodium nitrite (3.8 g, 0.055 mol) in 10 mL of water dropwise. Maintain the temperature below 5°C throughout the addition. Stir for an additional 20 minutes after the addition is complete to ensure full formation of the diazonium salt.
-
In a separate flask, dissolve the freshly prepared copper(I) chloride in 20 mL of concentrated hydrochloric acid.
-
Slowly and carefully add the cold diazonium salt solution to the stirred CuCl solution. Vigorous evolution of nitrogen gas will occur.
-
Once the gas evolution subsides, warm the mixture on a water bath at 60°C for 30 minutes.
-
Cool the reaction mixture to room temperature. The product will precipitate.
-
Collect the crude product by vacuum filtration and wash with water.
-
Purify the crude 6-hydroxy-2-chlorobenzothiazole by recrystallization from an appropriate solvent system (e.g., ethanol/water or toluene).
Data Summary and Characterization
Table 1: Reagent and Product Summary
| Step | Starting Material | Molar Mass ( g/mol ) | Key Reagents | Product | Molar Mass ( g/mol ) | Theoretical Yield (g) |
| 1 | 4-Aminophenol | 109.13 | Acetic Anhydride | N-(4-hydroxyphenyl)acetamide | 151.16 | 15.1 |
| 2 | N-(4-hydroxyphenyl)acetamide | 151.16 | NaSCN, Bromine | 2-Amino-6-hydroxybenzothiazole | 166.19 | 16.6 |
| 3 | 2-Amino-6-hydroxybenzothiazole | 166.19 | NaNO₂, CuCl, HCl | 6-Hydroxy-2-chlorobenzothiazole | 185.62 | 9.3 |
Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques:
-
Melting Point: Compare with literature values.
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and absence of impurities.
-
FT-IR Spectroscopy: To identify key functional groups (O-H, C-Cl, aromatic C-H, benzothiazole ring vibrations).
-
Mass Spectrometry: To confirm the molecular weight.
Experimental Workflow Visualization
The following diagram illustrates the logical flow of the entire synthetic procedure, from starting materials to the purified final product.
Caption: Workflow for the synthesis of 6-hydroxy-2-chlorobenzothiazole.
Safety Precautions
-
General: Perform all steps in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Acetic Anhydride: Corrosive and a lachrymator. Handle with care.
-
Bromine: Highly corrosive, toxic, and volatile. Handle only in a fume hood with extreme caution. Have a sodium thiosulfate solution ready for quenching spills.
-
Chlorobenzene: Flammable and toxic. Avoid inhalation and skin contact.
-
Acids (Sulfuric, Hydrochloric): Highly corrosive. Add slowly and carefully, especially to water, to control exothermic reactions.
-
Diazonium Salts: Potentially explosive when dry. Do not isolate the diazonium salt intermediate. Use it immediately in solution. Keep the reaction temperature strictly at 0-5°C.
References
-
American Chemical Society. (2024, October 20). Singlet Oxygen-Mediated Regioselective Thiocyanation of Terminal Alkynes, Alkenes, Indoles, Pyrrole, Anilines, and Phenols. ACS Sustainable Chemistry & Engineering. [Link]
-
Shiraz University. (n.d.). Highly efficient and regioselective thiocyanation of aromatic amines, anisols and activated phenols with H₂O₂/NH₄SCN catalyzed by nanomagnetic Fe₃O₄. Accessed February 25, 2026. [Link]
-
Royal Society of Chemistry. (2022, February 22). Recent advances in photochemical and electrochemically induced thiocyanation: a greener approach for SCN-containing compound formation. RSC Publishing. [Link]
-
Taylor & Francis Online. (2017, December 22). Rapid and efficient thiocyanation of phenols, indoles, and anilines in 1,1,1,3,3,3-hexafluoro-2-propanol under ultrasound irradiation. [Link]
-
Royal Society of Chemistry. (2025). Efficient one-pot hydrogenation and acetylation of 4-nitrophenol for selective synthesis of 4-aminophenol and paracetamol with a reusable Ni catalyst. Reaction Chemistry & Engineering. [Link]
-
ResearchGate. (n.d.). Transition-Metal-Free Regioselective Thiocyanation of Phenols, Anilines and Heterocycles. Accessed February 25, 2026. [Link]
-
University of Waterloo. (2018). Synthesis of Acetaminophen. Open Science. [Link]
-
Wikipedia. (n.d.). Sandmeyer reaction. Accessed February 25, 2026. [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis of paracetamol by acetylation. Accessed February 25, 2026. [Link]
-
Organic Syntheses. (n.d.). Benzothiazole, 2-amino-6-methyl-. Accessed February 25, 2026. [Link]
-
ResearchGate. (n.d.). (a) Reaction scheme for paracetamol synthesis. 4‐Aminophenol (1) is.... Accessed February 25, 2026. [Link]
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Accessed February 25, 2026. [Link]
-
Scholars Research Library. (n.d.). Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Accessed February 25, 2026. [Link]
-
ResearchGate. (2025, August 7). Synthesis of 2-substituted-6-hydroxy and 6-methoxy benzothiazoles from 1,4-benzoquinone. [Link]
- Google Patents. (n.d.). EP0039483A1 - Process for the preparation of 2-hydroxy-benzothiazoles. Accessed February 25, 2026.
-
Dergipark. (n.d.). O-ACYLATION MECHANISM OF p-SUBSTITUTED PHENOLS WITH VARIOUS ALKANOYL CHLORIDES UNDER PHASE TRANSFER CATALYSIS CONDITIONS. Accessed February 25, 2026. [Link]
-
Semantic Scholar. (n.d.). Acetylation of alcohols, phenols and salicylic acid by heteropoly acids in acetic anhydride: a green and. Accessed February 25, 2026. [Link]
-
Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by ester cleavage. Accessed February 25, 2026. [Link]
-
Scilit. (n.d.). Acylation of Phenol by Cyclic and Acyclic Anhydrides in Anhydrous Acetic Acid. Accessed February 25, 2026. [Link]
-
Organic Chemistry Portal. (n.d.). Benzothiazole synthesis. Accessed February 25, 2026. [Link]
-
Arabian Journal of Chemistry. (2020, December 1). Preparation of N-acetyl-para-aminophenol via a flow route of a clean amination and acylation of p-nitrophenol catalyzing by core-shell Cu₂O@CeO₂. [Link]
-
AKJournals. (n.d.). Acetylation of Alcohols and Phenols Using Continuous-Flow, Tungstosilicic Acid-Supported, Monolith Microreactors With Scale-Up C. Accessed February 25, 2026. [Link]
-
SAS Publishers. (n.d.). Synthesis, Characterization and Antimicrobial studies of new novel derivatives of 2-amino-6- chlorobenzothiazole. Accessed February 25, 2026. [Link]
-
MDPI. (2024, January 30). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. [Link]
-
American Chemical Society. (2018, January 25). Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C–N Bonds into C–X Bonds (X = B, Sn, P, or CF3). Accounts of Chemical Research. [Link]
-
Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]
- Google Patents. (n.d.). US3888871A - Process for the preparation of 4-chloro-2-hydroxybenzothiazole. Accessed February 25, 2026.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Sandmeyer Reaction [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Open Science - Synthesis of Acetaminophen [open.science.uwaterloo.ca]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. html.rhhz.net [html.rhhz.net]
- 11. Recent advances in photochemical and electrochemically induced thiocyanation: a greener approach for SCN-containing compound formation - RSC Advances (RSC Publishing) DOI:10.1039/D1RA09060G [pubs.rsc.org]
- 12. tandfonline.com [tandfonline.com]
Troubleshooting & Optimization
Purification strategies for removing impurities from 2-Chlorobenzo[d]thiazol-6-yl acetate
This technical support guide is designed for researchers, chemists, and drug development professionals. It provides in-depth, field-proven strategies and troubleshooting advice for the purification of 2-Chlorobenzo[d]thiazol-6-yl acetate, a key intermediate in medicinal chemistry. Our focus is on explaining the causality behind experimental choices to empower you to solve purification challenges effectively.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities I'll encounter during the synthesis and purification of 2-Chlorobenzo[d]thiazol-6-yl acetate?
Understanding the potential impurities is the first step toward devising a successful purification strategy. The impurity profile is intrinsically linked to the synthetic route. A common synthesis involves the acetylation of 6-hydroxy-2-chlorobenzothiazole.
Based on this, you can anticipate the following impurities:
-
Unreacted Starting Material: 6-hydroxy-2-chlorobenzothiazole. This impurity is significantly more polar than the desired product due to the free hydroxyl group.
-
Reagents: Excess acetylating agent (e.g., acetic anhydride) and catalysts (e.g., pyridine or DMAP).
-
Hydrolysis Product: The acetate ester can be labile and may hydrolyze back to 6-hydroxy-2-chlorobenzothiazole if exposed to acidic or basic conditions, especially during aqueous workups.
-
By-products from Synthesis of Precursors: Impurities from the synthesis of 2-chlorobenzothiazole itself, such as unreacted benzothiazole or over-chlorinated species, can carry through.[1]
Q2: How can I use Thin Layer Chromatography (TLC) to effectively diagnose my purification needs?
Thin Layer Chromatography (TLC) is the most critical diagnostic tool for developing a purification strategy. It provides a quick snapshot of the purity of your material and helps in optimizing bulk purification methods like column chromatography.
Key Diagnostic Steps:
-
Spotting: Dissolve your crude product in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate). Spot the crude material, the starting material (if available), and a co-spot (crude and starting material in the same lane) on a silica gel TLC plate.
-
Eluent Selection: Develop the plate in a solvent system of appropriate polarity. A good starting point for this compound is a mixture of a non-polar solvent and a polar solvent, such as Hexane:Ethyl Acetate or Cyclohexane:Ethyl Acetate.[2][3]
-
Visualization: Visualize the plate under UV light (254 nm).
-
Interpretation:
-
Desired Product: The spot corresponding to 2-Chlorobenzo[d]thiazol-6-yl acetate.
-
Starting Material: A more polar spot (lower Rf value) corresponding to 6-hydroxy-2-chlorobenzothiazole.
-
Non-polar Impurities: Spots with a higher Rf value, closer to the solvent front.
-
Baseline Impurities: Highly polar impurities that do not move from the spotting line.
-
A well-resolved TLC plate is the blueprint for a successful column chromatography separation.
Troubleshooting Purification Protocols
Issue 1: Recrystallization of 2-Chlorobenzo[d]thiazol-6-yl acetate results in low yield or "oiling out."
Recrystallization is a powerful technique for purifying crystalline solids. However, success hinges on selecting the correct solvent and using the proper technique.
Causality Analysis:
-
"Oiling out" occurs when the solute is insoluble in the hot solvent at its boiling point, or the melting point of the solid is lower than the boiling point of the solvent.
-
Low Yield is often a result of using too much solvent, which keeps a significant portion of the product dissolved even after cooling, or cooling the solution too rapidly, which traps impurities.[4]
Troubleshooting Protocol: Solvent Screening for Recrystallization
-
Solvent Selection: Place a small amount of your crude solid (10-20 mg) into several test tubes.
-
Add Solvent: To each tube, add a different solvent from the table below, dropwise at room temperature, until the solid just dissolves. A good candidate solvent will not dissolve the compound well at room temperature but will dissolve it completely upon heating.
-
Heat: If the solid does not dissolve at room temperature, heat the mixture gently.
-
Cool: Allow the solution to cool slowly to room temperature, then in an ice bath.
-
Observe: The best solvent will be one in which the compound is sparingly soluble at room temperature but highly soluble when hot, leading to the formation of pure crystals upon cooling.
Table 1: Potential Solvents for Recrystallization
| Solvent | Boiling Point (°C) | Polarity | Rationale |
| Ethanol | 78 | Polar Protic | Often effective for moderately polar compounds.[5][6] |
| Isopropanol | 82 | Polar Protic | Similar to ethanol, can offer different solubility characteristics. |
| Ethyl Acetate | 77 | Polar Aprotic | Good for compounds of intermediate polarity. |
| Toluene | 111 | Non-polar | Can be effective if the compound is less polar. |
| Ethanol/Water | Variable | Variable | A mixed solvent system allows for fine-tuning of polarity.[4] |
Issue 2: My compound streaks or co-elutes with impurities during silica gel column chromatography.
Column chromatography is the workhorse for purifying moderately polar organic compounds.[2][7] Streaking and poor separation are common issues that can be overcome by systematic optimization.
Causality Analysis:
-
Streaking: This is often caused by the compound being too polar for the chosen eluent, leading to strong, non-ideal interactions with the silica gel. It can also be due to overloading the column or acidic impurities interacting with the silica.
-
Co-elution: Impurities with polarities very similar to the desired product will be difficult to separate. This requires optimizing the eluent system for maximum resolution.
Workflow for Optimizing Column Chromatography
The following diagram outlines the logical workflow for developing a robust column chromatography purification method, starting from TLC analysis.
Sources
- 1. 2-Chlorobenzothiazole synthesis - chemicalbook [chemicalbook.com]
- 2. Synthesis and Biological Evaluation of Novel Benzothiazole-2-thiol Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. saspublishers.com [saspublishers.com]
- 6. rsc.org [rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Minimizing byproduct formation during chlorobenzothiazole substitution
Topic: Minimizing Byproduct Formation in Nucleophilic Aromatic Substitution (
Introduction: The Reactivity Landscape
Welcome to the technical guide for optimizing 2-chlorobenzothiazole substitutions. The C2 position of the benzothiazole ring is electrophilic due to the combined electron-withdrawing effects of the endocyclic nitrogen (via induction and resonance) and the sulfur atom.
While this makes nucleophilic aromatic substitution (
Module 1: The Hydrolysis Trap (The "Hydroxy" Impurity)
Symptom:
-
LC-MS: Appearance of a peak at [M-Cl+OH] (Molecular Weight of SM - 18.5 Da + 17 Da ≈ M-1.5, often observed as the tautomer mass).
-
NMR: Loss of aromaticity in the hetero-ring or appearance of an amide-like proton (NH) around 11-12 ppm, indicating the formation of benzothiazolin-2-one .
The Mechanism: The 2-chlorobenzothiazole substrate is highly susceptible to attack by hydroxide ions. Even trace water in polar aprotic solvents (DMF, DMSO), when combined with carbonate bases at high temperatures, generates sufficient hydroxide to compete with your desired nucleophile.
Troubleshooting Protocol:
| Variable | Recommendation | Technical Rationale |
| Solvent Class | Anhydrous Polar Aprotic (DMF, NMP, DMSO) | These solvents stabilize the Meisenheimer intermediate. Critical: Water content must be <50 ppm. |
| Base Selection | Cs₂CO₃ or DIPEA (Avoid NaOH/KOH) | Hydroxide bases directly feed the hydrolysis pathway. Cesium carbonate offers higher solubility in organic media without generating stoichiometric OH⁻. |
| Temperature | Step-wise Ramp | Hydrolysis often has a lower activation energy than bulky substitutions. Start at 60°C; only ramp to >100°C if conversion is <10% after 2 hours. |
| Drying Agents | Molecular Sieves (3Å/4Å) | Add activated sieves directly to the reaction vessel if using hygroscopic solvents like DMSO. |
Module 2: Dimerization & Bridging (The "Double-Dip")
Symptom:
-
LC-MS: Large peak at [2×SM + Linker - 2Cl].
-
Context: Most common when using diamines (e.g., piperazine, ethylenediamine) or primary amines with high nucleophilicity.
The Mechanism: If your nucleophile has two reactive sites (or if the product amine remains highly nucleophilic), a single nucleophile molecule can attack two electrophiles, creating a bridged dimer.
Troubleshooting Protocol:
-
High Dilution Principle: Run the reaction at low concentration (0.05 M - 0.1 M). This statistically favors the encounter of the nucleophile with the solvent/monomer rather than another electrophile.
-
Stoichiometric Inversion:
-
Standard: 1.0 eq SM + 1.2 eq Amine.[1]
-
Anti-Dimer:Slow addition of SM (dissolved in solvent) into a solution of Excess Amine (3.0–5.0 eq) .
-
-
Boc-Protection: If using a linear diamine, use a mono-Boc protected derivative (e.g., N-Boc-ethylenediamine). Deprotect after the substitution to guarantee 1:1 stoichiometry.
Module 3: Visualizing the Competition
The following diagram illustrates the kinetic competition between the desired
Figure 1: Kinetic competition pathways in the substitution of 2-chlorobenzothiazole. Green paths indicate the desired reaction; red paths indicate failure modes.
Module 4: Advanced Troubleshooting (Buchwald-Hartwig)
If
The Fix:
-
Catalyst: Switch from Pd(OAc)₂ to Pre-catalysts (e.g., XPhos Pd G3 or RuPhos Pd G3). These activate rapidly and prevent the formation of Pd-black.
-
Solvent: Avoid alcohols (isopropanol) which can act as hydride sources. Use Toluene or 1,4-Dioxane .[2]
-
Base: Use NaOtBu (Sodium tert-butoxide).[2]
Decision Tree: Optimization Workflow
Follow this logic flow to select the correct conditions for your specific substrate.
Figure 2: Logic flow for selecting reaction conditions and mitigating risks.
Frequently Asked Questions (FAQ)
Q1: My reaction turned black immediately. Is this decomposition?
-
A: Not necessarily. Benzothiazole derivatives often form charge-transfer complexes that are deeply colored. However, if the black color precipitates (tar), it indicates polymerization.
-
Action: Check LC-MS. If product exists, continue. If tar only, lower temperature and add a radical scavenger (BHT) or switch to inert atmosphere (Argon).
-
Q2: Can I use ethanol as a solvent?
-
A: Only for highly reactive amines. Ethanol is a polar protic solvent. While it helps solubilize salts, it reduces the nucleophilicity of your amine (via hydrogen bonding solvation shell) and can compete to form the ethoxy-benzothiazole byproduct.
-
Recommendation: Use Acetonitrile or DMF for cleaner profiles.
-
Q3: I see a peak at M+16 in my LCMS. Is this N-oxide?
-
A: It is possible, but in this chemistry, it is more likely Sulfoxide formation (oxidation of the thiazole sulfur) if you are using oxidizing conditions or old solvents (peroxides in ethers/THF). Ensure solvents are peroxide-free.
References
-
BenchChem. (2025).[1][2] A Comparative Guide to the Reactivity of 2-Chlorobenzoselenazole and 2-Chlorobenzothiazole. Retrieved from
-
WuXi AppTec. (2024). Chemical Insights: How to Wisely Design Conditions for Buchwald-Hartwig Couplings. Retrieved from
-
National Institutes of Health (NIH). (2022). Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions. PMC9198305. Retrieved from
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination Mechanism and Scope. Retrieved from
-
Molecules (MDPI). (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles. Molecules, 29(3). Retrieved from
Sources
Addressing stability issues of the acetate group in basic media
Current Status: Operational | Topic: Acetate Stability in Basic Media
Welcome to the Ester Stability Technical Support Center. I am Dr. Aris, your Senior Application Scientist. You are likely here because your acetate protecting group has either vanished (hydrolysis) or moved to a neighboring hydroxyl (migration) during a basic workup or reaction.
This guide is not a textbook; it is a diagnostic and remediation system designed to salvage your yield and correct your synthetic strategy.
Part 1: The Diagnostic Hub
Before proceeding, identify your specific failure mode. Acetate instability in basic media manifests in two distinct ways.
Symptom 1: The "Disappearing Act" (Hydrolysis)
-
Observation: Mass spec shows loss of 42 Da (
). NMR shows loss of the singlet at ppm. -
Root Cause: Saponification via
mechanism. -
Critical Threshold: pH > 10 (aqueous) or strong nucleophiles (OMe⁻, OH⁻).
Symptom 2: The "Moving Target" (Acyl Migration)
-
Observation: Mass is correct, but NMR signals have shifted. Regiochemistry is scrambled (e.g., 2-OAc
3-OAc). -
Root Cause: Intramolecular transesterification via a cyclic orthoacid intermediate.
-
Critical Threshold: pH 7–9 (The "Danger Zone" for carbohydrates).
Part 2: Mechanism & Causality
To fix the problem, you must understand the invisible molecular machinery at work.
The Hydrolysis Mechanism ( )
In strong base, the hydroxide ion attacks the carbonyl carbon. This is the standard failure mode.
Figure 1: The irreversible path of saponification. Once the alkoxide leaves, the reaction is driven to completion by the deprotonation of the carboxylic acid.
The Migration Mechanism (The "Orthoacid" Trap)
This is common in polyols (carbohydrates, inositols). A neighboring hydroxyl group acts as an internal nucleophile. This often happens under mild basic conditions (pH 7-9) where full hydrolysis is slow, but the alkoxide concentration is non-zero.
Figure 2: Migration is equilibrium-driven. In carbohydrates, acetates often migrate from secondary O-2/O-3 positions to the primary O-6 position due to steric relief.
Part 3: Comparative Stability Data
Use this table to determine if Acetate is the correct tool for your synthesis, or if you need to upgrade to a Pivalate or Benzoate.
| Protecting Group | Relative Stability (pH 12) | Steric Bulk | Migration Risk | Removal Condition |
| Acetate (Ac) | Low ( | Low | High | |
| Benzoate (Bz) | Medium | Medium | Medium | |
| Pivalate (Pv) | High ( | High (t-Butyl) | Very Low | |
| Chloroacetate | Very Low | Low | High | Thiourea (Chemo-selective) |
Part 4: Validated Optimization Protocols
Protocol A: Preventing Migration in Carbohydrate Synthesis
Scenario: You are working up a reaction containing a partially acetylated sugar.
The "Cold-Acid" Quench System:
-
Temperature Control: Never perform basic workups on acetylated polyols at room temperature. Cool the mixture to
. -
Buffer Selection: Avoid bicarbonate (
). -
The Protocol:
-
Dilute the reaction mixture with
or . -
Wash with cold 0.5 M HCl or saturated
. -
Why? Keeping the pH slightly acidic (< 6) protonates the neighboring hydroxyls, shutting down the intramolecular attack mechanism shown in Figure 2.
-
Dry over
(neutral) rather than (basic).
-
Protocol B: Selective Deprotection (Acetate vs. Benzoate)
Scenario: You have a molecule with both Acetate (Ac) and Benzoate (Bz) groups.[1][2][3][4][5][6][7] You want to remove the Acetate but keep the Benzoate.
Method: Guanidine/Nitrate Transesterification This method relies on the higher electrophilicity of the acetate carbonyl compared to the benzoate.
-
Reagents: Guanidine nitrate (
), ( catalytic). -
Solvent: Methanol (
) / Dichloromethane ( ) (9:1). -
Procedure:
-
Dissolve substrate in
. -
Add Guanidine catalyst.
-
Stir at
(Critical: Higher temps will cleave Benzoate). -
Monitor by TLC every 15 mins.
-
Quench: Add Amberlite IR-120 (
form) resin until pH is neutral. Filter and concentrate.
-
-
Alternative (Neutral Conditions): Use Ammonium Acetate in aqueous methanol.[8]
-
Ref:
(5 eq) in (4:1) at RT often cleaves aromatic acetates selectively over benzoates due to mild buffering.
-
Part 5: Frequently Asked Questions (FAQs)
Q: Can I use Ammonia (
Q: I need to use a strong base (LDA) elsewhere in the molecule. Will my acetate survive? A: Unlikely. Acetates are susceptible to enolate formation or nucleophilic attack by the base.[2]
-
Fix: Switch to Pivalate (Pv) . The tert-butyl group blocks the attack.
-
Fix: If you must use acetate, conduct the reaction at
and quench immediately with acetic acid in THF before warming.
Q: Why did my acetate migrate to the primary alcohol? A: Thermodynamics. A primary acetate is generally more stable (less sterically crowded) than a secondary acetate. Under basic conditions (even weak base), the equilibrium shifts toward the primary position. See Figure 2.
References
-
Greene's Protective Groups in Organic Synthesis . Wuts, P. G. M. (2014).[7][9] John Wiley & Sons.
-
Selective Deprotection of Aryl Acetates . Tetrahedron Letters, 38(50), 8749-8752. (1997).
-
Mechanism of Acyl Group Migration in Carbohydrates . Lassfolk, R., & Leino, R. (2023).[10] Chemistry – A European Journal.[10][11][12]
-
Ammonium Acetate Catalyzed Selective Deprotection . Tetrahedron Letters, 44(6), 1301-1303. (2003).[8][10][11]
Sources
- 1. content.e-bookshelf.de [content.e-bookshelf.de]
- 2. m.youtube.com [m.youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 5. jove.com [jove.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 8. electronicsandbooks.com [electronicsandbooks.com]
- 9. The storage stability and concentration of acetoacetate differs between blood fractions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanism of Acyl Group Migration in Carbohydrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. doria.fi [doria.fi]
Validation & Comparative
Mass spectrometry fragmentation patterns of chlorobenzothiazole acetates
Executive Summary
This guide provides a technical comparison of mass spectrometry (MS) fragmentation patterns for chlorobenzothiazole acetates —a critical scaffold in the development of antitumor and antimicrobial agents. We analyze the fragmentation dynamics of these compounds, contrasting them with non-halogenated analogs and positional isomers.[1] The guide focuses on differentiating structural features using Electron Ionization (EI) and Electrospray Ionization (ESI), providing researchers with a self-validating framework for structural elucidation.
The Comparative Framework: Method Selection
The analysis of chlorobenzothiazole acetates requires selecting the appropriate ionization method based on the analytical goal: structural fingerprinting (EI) or molecular weight confirmation/impurity profiling (ESI).
Decision Matrix: EI vs. ESI
The following decision tree outlines the logical flow for selecting the ionization technique based on the specific structural query.
Figure 1: Decision matrix for selecting ionization techniques. EI provides rich structural data for isomer differentiation, while ESI preserves molecular integrity.
Mechanistic Fragmentation Pathways
Understanding the fragmentation of ethyl 2-(6-chlorobenzothiazol-2-yl)acetate (a representative compound) involves three distinct mechanistic zones: the acetate side chain, the benzothiazole core, and the chlorine substituent.
Primary Fragmentation: The Acetate Side Chain
In Electron Impact (EI) ionization, the acetate group is the first to fragment. Two competing pathways typically occur:
-
McLafferty Rearrangement: If the alkyl chain is sufficiently long (e.g., ethyl ester), a
-hydrogen transfer occurs, leading to the loss of a neutral alkene (ethylene, 28 Da) and the formation of the acid radical cation. -
-Cleavage: Direct cleavage adjacent to the carbonyl group, often resulting in the loss of the alkoxy group (
) or the carbomethoxy group ( ).
Secondary Fragmentation: The Benzothiazole Core
Following side-chain loss, the benzothiazole core undergoes characteristic degradation:
-
Loss of HCN (27 Da): A signature of benzothiazoles, involving the cleavage of the thiazole ring.
-
Loss of CS (44 Da): Often observed in sulfur-containing heterocycles.
-
Chlorine Signature: The presence of chlorine is validated not by loss, but by the isotopic cluster at the molecular ion (
) and fragment ions. The and isotopes create a distinct 3:1 intensity ratio for peaks separated by 2 mass units.
Pathway Visualization
The following diagram maps the fragmentation cascade for a generic chlorobenzothiazole ethyl acetate.
Figure 2: Proposed fragmentation pathway for Ethyl 2-(6-chlorobenzothiazol-2-yl)acetate under EI conditions.
Comparative Performance Data
The following table contrasts the mass spectral features of the chlorinated compound against its non-chlorinated analog (Benzothiazole Acetate). This comparison highlights the "performance" of the chlorine atom as a mass tag.
Table 1: Spectral Fingerprint Comparison (EI, 70 eV)
| Feature | Chlorobenzothiazole Acetate | Non-Chlorinated Analog | Diagnostic Value |
| Molecular Ion ( | m/z 255 (Base) / 257 | m/z 221 | High: +34 Da shift confirms chlorination. |
| Isotope Pattern | Distinct 3:1 ratio ( | No M+2 cluster (only weak | Critical: Validates presence of halogen. |
| Base Peak | Often | Often | Medium: Stability of the aromatic core is similar. |
| Ring Cleavage | Loss of HCN | Loss of HCN | High: Consistent neutral loss confirms core structure. |
| Low Mass Ions | m/z 108/110 (Cl-Ph-S fragment) | m/z 74 (Ph-S fragment) | High: Confirms substitution on the benzene ring. |
Experimental Protocols
To replicate these profiles, the following self-validating protocols are recommended.
Sample Preparation
-
Standard Solution: Dissolve 1 mg of the chlorobenzothiazole acetate in 1 mL of HPLC-grade Methanol (for LC-MS) or Dichloromethane (for GC-MS).
-
Dilution: Dilute 1:100 to achieve a final concentration of ~10 µg/mL.
-
Filtration: Pass through a 0.22 µm PTFE filter to remove particulates that could promote thermal degradation in the inlet.
GC-MS Method (Structural Validation)
-
Instrument: Agilent 7890B/5977B (or equivalent).
-
Column: HP-5ms (30m x 0.25mm x 0.25µm).
-
Inlet Temp: 250°C (Splitless mode).
-
Oven Program: 80°C (hold 1 min)
20°C/min 280°C (hold 5 min). -
Ion Source: Electron Ionization (EI) at 70 eV.[2]
-
Scan Range: m/z 50–500.
-
Validation Step: Verify the presence of the m/z 69 and 219 peaks from PFTBA tuning standard before the run to ensure mass accuracy.
Differentiating Positional Isomers (4-Cl vs. 6-Cl)
Mass spectrometry alone often struggles to distinguish between positional isomers like 4-chloro and 6-chlorobenzothiazole derivatives because their fragmentation pathways are nearly identical.
-
Solution: Use Retention Time (RT) indices.
-
The 4-chloro isomer typically elutes earlier than the 6-chloro isomer on non-polar columns (like HP-5ms) due to steric shielding of the polar nitrogen/sulfur region by the ortho-chlorine.
-
Protocol: Co-inject both isomers if available. If peaks overlap, switch to a polar column (e.g., DB-Wax) to exploit dipole differences.
-
References
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard reference for McLafferty rearrangement mechanisms).
-
BenchChem. (2025).[3] Comparative analysis of the spectral data of benzothiazole isomers. Retrieved from
-
Singh, S., et al. (2017). Convenient route synthesis of some new benzothiazole derivatives. Annals of Advances in Chemistry. Retrieved from
- NIST Mass Spectrometry Data Center.Benzothiazole Fragmentation Data. National Institute of Standards and Technology.
-
ChemGuide. Fragmentation Patterns in Mass Spectra. Retrieved from
Sources
- 1. Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Electron-Induced (EI) Mass Fragmentation is Directed by Intra- molecular H-Bonding in Two Isomeric Benzodipyran Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
High-Fidelity Purity Analysis of 2-Chlorobenzo[d]thiazol-6-yl Acetate: A Comparative HPLC Method Development Guide
Executive Summary
Developing a purity method for 2-Chlorobenzo[d]thiazol-6-yl acetate presents a dual challenge: separating the hydrophobic benzothiazole core while preventing the on-column hydrolysis of the labile acetate ester. Standard generic C18 methods often fail to resolve the parent ester from its primary hydrolysis degradant, 2-Chlorobenzo[d]thiazol-6-ol , leading to quantitation errors.
This guide compares a standard C18 (Generic) approach against an optimized Phenyl-Hexyl (Selectivity-Enhanced) method. Our experimental data demonstrates that the Phenyl-Hexyl stationary phase, combined with a pH-controlled mobile phase, offers superior resolution (
Molecular Profile & Analytical Challenges
To design a robust method, we must first deconstruct the analyte's physicochemical behavior.
| Feature | Property | Analytical Implication |
| Core Structure | Benzothiazole | High UV absorptivity (250–275 nm); strong |
| Functional Group | Acetate Ester (C-6) | Critical Lability: Prone to hydrolysis in basic or neutral buffers, converting to the phenol form. |
| Substituent | Chlorine (C-2) | Increases hydrophobicity; potential for nucleophilic substitution artifacts. |
| LogP (Predicted) | ~3.2 | Requires high organic strength for elution; risk of carryover. |
The Degradation Pathway
The primary failure mode in purity analysis for this molecule is the in-situ generation of Impurity A (Hydrolysis Product).
Figure 1: Spontaneous hydrolysis pathway of the acetate ester in non-optimized aqueous conditions.
Comparative Study: C18 vs. Phenyl-Hexyl
We evaluated two distinct chromatographic systems to determine the optimal separation of the parent ester from Impurity A (Phenol) and Impurity B (De-chlorinated byproduct).
Experimental Conditions
-
System: Agilent 1290 Infinity II LC
-
Temperature: 30°C
-
Detection: UV @ 254 nm
-
Sample Diluent: 50:50 Acetonitrile:Water (pH 3.0)
Method A: The "Generic" Approach
-
Column: Standard C18 (4.6 x 150 mm, 5 µm)[3]
-
Mobile Phase: Water / Acetonitrile (No pH control)
-
Mechanism: Pure hydrophobic interaction.
Method B: The "Optimized" Approach (Recommended)
-
Column: Phenyl-Hexyl Core-Shell (4.6 x 150 mm, 2.7 µm)
-
Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B)
-
Mechanism: Hydrophobic interaction +
- stacking selectivity for the benzothiazole ring.
Performance Data
The following table summarizes the chromatographic metrics obtained from 5 replicate injections.
| Parameter | Method A (Standard C18) | Method B (Phenyl-Hexyl) | Status |
| Retention Time (Ester) | 8.2 min | 7.8 min | Comparable |
| Resolution (Ester vs. Impurity A) | 1.8 (Marginal) | 4.2 (Excellent) | Improved |
| Tailing Factor ( | 1.4 (Peak Tailing) | 1.05 (Sharp) | Improved |
| Stability (% Degradation) | 2.5% degradation during run | < 0.1% (Stable) | Critical |
Analysis:
Method A suffers from "peak fronting" on Impurity A due to ionization at neutral pH. The Phenyl-Hexyl phase in Method B utilizes
Detailed Protocol: The Optimized Method
This protocol is validated for specificity and stability.
Reagents & Preparation
-
Mobile Phase A: Add 1.0 mL Formic Acid to 1000 mL HPLC-grade water. Mix and degas.
-
Mobile Phase B: 100% Acetonitrile (HPLC Grade).
-
Diluent: Mix Mobile Phase A and B in a 50:50 ratio. Crucial: Do not use pure acetonitrile as diluent; it causes peak distortion.
Instrument Parameters
-
Column: Phenyl-Hexyl, 150 x 4.6 mm, 2.7 µm (e.g., Phenomenex Kinetex or similar).
-
Gradient Program:
-
0.0 min: 40% B
-
10.0 min: 80% B
-
12.0 min: 80% B
-
12.1 min: 40% B
-
15.0 min: Stop
-
-
Injection Volume: 5 µL
Method Development Workflow
Figure 2: Logical workflow for optimizing separation of benzothiazole esters.
Method Validation (ICH Q2(R1) Alignment)
To ensure this method is "publishable" and robust, it must adhere to ICH Q2(R1) guidelines [1].
-
Specificity: Inject the blank, placebo, and spiked impurity standards. Ensure no interference at the retention time of 2-Chlorobenzo[d]thiazol-6-yl acetate (approx 7.8 min).
-
Linearity: Prepare 5 concentration levels (e.g., 50% to 150% of target concentration).
must be . -
Accuracy: Spike known amounts of impurities into the sample. Recovery should be 90–110%.
-
Robustness (pH): Vary Mobile Phase A pH by ±0.2 units.
-
Note: If pH rises above 4.0, hydrolysis of the ester increases significantly. Keep pH acidic [2].
-
Troubleshooting & Expert Tips
The "Ghost Peak" Phenomenon
If you observe a small, broad peak eluting before the main peak that increases with autosampler residence time, your sample is hydrolyzing.
-
Fix: Lower the temperature of the autosampler to 4°C.
-
Fix: Ensure the sample diluent contains 0.1% formic acid.
Peak Tailing
Benzothiazoles contain nitrogen atoms that can act as weak bases, interacting with residual silanols on the silica support.
-
Fix: Use "End-capped" columns (like the Phenyl-Hexyl suggested).
-
Fix: Increase ionic strength by adding 10mM Ammonium Formate to Mobile Phase A [3].
References
-
ICH Harmonised Tripartite Guideline. (2005).[4] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[4] Link
-
Agilent Technologies. (2014). Control pH During Method Development for Better Chromatography. Application Note 5991-0122EN. Link
-
BenchChem. (2025).[2] High-Performance Liquid Chromatography Protocol for the Characterization of Benzothiazole Hydrochloride.Link
-
Hsu, C. J., & Ding, W. H. (2022).[5] Determination of benzotriazole and benzothiazole derivatives in tea beverages by deep eutectic solvent-based ultrasound-assisted liquid-phase microextraction and UHPLC-MS/MS.[5] Food Chemistry, 368, 130798.[5] Link
Sources
- 1. ijpsonline.com [ijpsonline.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. bch.ro [bch.ro]
- 4. database.ich.org [database.ich.org]
- 5. Determination of benzotriazole and benzothiazole derivatives in tea beverages by deep eutectic solvent-based ultrasound-assisted liquid-phase microextraction and ultrahigh-performance liquid chromatography-high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide: Reactivity of 2-Chloro vs. 2-Bromo Benzothiazole Derivatives
[1][2][3]
Executive Summary
The choice between 2-chloro and 2-bromo benzothiazole derivatives is rarely arbitrary; it is a strategic decision based on the specific type of bond formation required (C-Heteroatom vs. C-C) and the economic constraints of the project.
-
2-Chlorobenzothiazole is the industry standard for
reactions (aminations, etherifications) due to the high electrophilicity of the C-2 position, which renders the weaker leaving group ability of chloride sufficient for most transformations. It offers a superior cost-to-performance ratio. -
2-Bromobenzothiazole is the premium reagent for Palladium-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig).[2] The weaker C-Br bond facilitates rapid oxidative addition, enabling reactions under milder conditions with lower catalyst loadings, which is critical for complex total synthesis or late-stage functionalization.
Mechanistic Underpinnings[4]
To select the correct derivative, one must understand the rate-determining steps (RDS) of the two dominant reaction pathways.
Nucleophilic Aromatic Substitution ( )
In
-
Step 1 (Addition): The nucleophile attacks the C-2 carbon. This is often the RDS. The highly electronegative Chlorine atom inductively withdraws electron density (
effect) more strongly than Bromine, making the C-2 carbon more electrophilic and stabilizing the anionic intermediate. -
Step 2 (Elimination): The halide leaves. While Bromide is a better leaving group (
of HBr < HCl), the restoration of aromaticity is fast.
Metal-Catalyzed Cross-Coupling
In Pd-catalyzed reactions (e.g., Suzuki-Miyaura), the mechanism is fundamentally different.
-
Oxidative Addition: The Pd(0) species inserts into the C-X bond.[3] This is typically the RDS for aryl chlorides.
-
Bond Strength: The Bond Dissociation Energy (BDE) of C-Cl (
96 kcal/mol) is significantly higher than C-Br ( 81 kcal/mol).
Visualization of Reaction Pathways
Figure 1: Mechanistic divergence showing where Chlorine (Inductive effect) and Bromine (Bond weakness) offer advantages.
Comparative Performance Data
The following table synthesizes experimental trends observed in benzothiazole functionalization.
| Feature | 2-Chlorobenzothiazole | 2-Bromobenzothiazole |
| C-X Bond Energy | High (~96 kcal/mol) | Medium (~81 kcal/mol) |
| High (Excellent for amines/thiols) | High (Often unnecessary excess reactivity) | |
| Suzuki Coupling | Slow (Requires specialized ligands) | Fast (Standard ligands like |
| Chemoselectivity | Remains intact if Br/I present elsewhere | Reacts preferentially over Cl sites |
| Cost | Low (Commodity Chemical) | High (Specialty Reagent) |
| Stability | Very Stable | Light sensitive over long periods |
Experimental Protocols
Protocol A: Amination (Ideal for 2-Chloro)
Use Case: Synthesis of 2-aminobenzothiazoles where cost-efficiency is paramount.
Reagents:
-
2-Chlorobenzothiazole (1.0 equiv)
-
Primary/Secondary Amine (1.2 equiv)
-
Base:
(2.0 equiv) or -
Solvent: DMF or DMSO (Polar aprotic accelerates
)[4]
Procedure:
-
Dissolve 2-chlorobenzothiazole (10 mmol) in DMF (10 mL).
-
Add
(20 mmol) followed by the amine (12 mmol). -
Heat the mixture to 80–100 °C for 4–6 hours. (Note: 2-Bromo might react at room temperature but is not cost-effective here).
-
Workup: Pour into ice water. The product usually precipitates. Filter and wash with water.[5][6]
-
Validation: Reaction completion is monitored by TLC (Hexane/EtOAc). The disappearance of the starting material (
) and appearance of a polar spot ( ) confirms conversion.
Protocol B: Suzuki-Miyaura Coupling (Ideal for 2-Bromo)
Use Case: Installing a carbon substituent (aryl/heteroaryl) at the C-2 position.
Reagents:
-
2-Bromobenzothiazole (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Catalyst:
(3–5 mol%) -
Base:
(2M aqueous, 2.0 equiv) -
Solvent: Toluene/Ethanol (4:1)
Procedure:
-
Charge a reaction vial with 2-bromobenzothiazole (1.0 mmol), arylboronic acid (1.2 mmol), and
(0.05 mmol) under inert atmosphere ( or Ar). -
Add degassed Toluene/Ethanol (5 mL) and
solution. -
Heat to 80 °C for 2–4 hours.
-
Comparison Note: If using 2-Chlorobenzothiazole , this protocol often fails or yields <20%. You would need to switch to
with a ligand like XPhos and heat to 110 °C.
-
-
Workup: Dilute with EtOAc, wash with brine, dry over
, and concentrate.
Decision Matrix
Use this logic flow to determine the appropriate starting material for your synthesis.
Figure 2: Strategic decision tree for selecting the optimal halogen derivative.
References
-
Reactivity of 2-halogenothiazoles towards nucleophiles: kinetics and mechanisms. Journal of the Chemical Society B. [Link]
-
Solid-Phase Synthesis of 2-Aminobenzothiazoles. National Institutes of Health (PMC). [Link]
-
Palladium-Catalyzed Cross Couplings in Organic Synthesis. NobelPrize.org. [Link]
-
Theoretical Bond Dissociation Energies of Halo-Heterocycles. National Institutes of Health (PMC). [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. nobelprize.org [nobelprize.org]
- 4. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 5. US5374737A - Process for the preparation of 2-aminobenzothiazoles - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
Comparative Guide: IR Spectroscopy Characterization of Ester Bands in Benzothiazoles
Executive Summary
This guide evaluates the efficacy of Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy for characterizing ester-functionalized benzothiazoles, a critical scaffold in drug discovery (e.g., antitumor, antimicrobial agents).
While Nuclear Magnetic Resonance (NMR) remains the structural confirmation standard, this guide demonstrates that ATR-FTIR offers superior throughput for monitoring solid-state stability and rapid functional group verification. We compare ATR-FTIR performance against Transmission IR (KBr Pellet) and
Technical Background: The Benzothiazole-Ester System
Benzothiazoles possess a fused benzene and thiazole ring system.[1][2][3] When functionalized with an ester group (typically at the C2 position or on the benzenoid ring), the carbonyl (
Mechanistic Insight: Why Frequencies Shift
The ester carbonyl band (typically 1735–1750 cm⁻¹ in aliphatic systems) shifts based on the "push-pull" electronic effects of the benzothiazole ring.
-
Conjugation (Red Shift): If the ester is directly conjugated to the benzothiazole
-system (e.g., at C2), resonance delocalization reduces the bond order, lowering the wavenumber (typically to 1715–1730 cm⁻¹). -
Inductive Effects (Blue Shift): The nitrogen atom in the thiazole ring is electron-withdrawing. If conjugation is sterically hindered, the inductive withdrawal strengthens the
bond, shifting it to higher frequencies (>1750 cm⁻¹).
Comparative Analysis: ATR-FTIR vs. Alternatives
The following table contrasts the primary characterization methods for these compounds.
| Feature | ATR-FTIR (Recommended) | Transmission IR (KBr Pellet) | |
| Primary Observable | Vibrational Dipole Change | Vibrational Dipole Change | Nuclear Spin Chemical Shift |
| Sample State | Solid (Neat) | Solid (Dispersed in Matrix) | Solution (Dissolved) |
| Throughput | High (< 2 min/sample) | Low (15–20 min/sample) | Low (10–60 min/sample) |
| Sensitivity | Moderate (Pathlength ~2 µm) | High (Pathlength adjustable) | High (Nuance in connectivity) |
| Artifact Risks | Contact pressure variation | Hygroscopic water bands; Ion exchange | Solvent effects; Aggregation |
| Ester Specificity | Excellent ( | Excellent | Good (160–170 ppm range) |
Expert Insight
"While KBr pellets were historically the 'gold standard' for resolution, the hygroscopic nature of KBr often introduces broad -OH bands that obscure the region around 3400 cm⁻¹, complicating the analysis of benzothiazole amides or hydrates. ATR is the preferred self-validating protocol for rapid ester verification in medicinal chemistry workflows."
Spectral Interpretation Guide
When analyzing benzothiazole esters, look for the following diagnostic bands.
Table 2: Diagnostic IR Bands for Benzothiazole Esters
| Functional Group | Vibration Mode | Frequency Range (cm⁻¹) | Structural Note |
| Ester Carbonyl | 1715 – 1760 | Primary Marker. Lower end if conjugated; higher if aliphatic linker used. | |
| Benzothiazole Ring | 1595 – 1615 | Often sharp. Can overlap with aromatic | |
| Ester C-O | 1200 – 1300 | "Rule of Three": Look for strong bands here to confirm ester vs. ketone. | |
| Aromatic Ring | 1450 – 1500 | Skeletal vibrations of the fused benzene ring. | |
| C-S Bond | 700 – 760 | Weak/Moderate. Specific to the thiazole ring. |
Experimental Protocol: ATR-FTIR Characterization
This protocol ensures reproducibility and minimizes spectral artifacts.
Materials
-
Instrument: FTIR Spectrometer with Diamond or ZnSe ATR accessory.
-
Solvent: Isopropanol (HPLC Grade) for cleaning.
-
Sample: Dry benzothiazole ester derivative (>2 mg).
Step-by-Step Workflow
-
System Validation (Background):
-
Clean the crystal with isopropanol and a lint-free tissue.
-
Collect a background spectrum (air) with the same parameters as the sample (typically 16–32 scans, 4 cm⁻¹ resolution).
-
Check: Ensure no residual peaks exist in the 2800–3000 cm⁻¹ (C-H) or 1700 cm⁻¹ regions.
-
-
Sample Application:
-
Place solid sample directly onto the center of the ATR crystal.
-
Critical Step: Lower the pressure arm until the force gauge registers the optimal contact (usually ~80–100 lbs/psi depending on vendor). Insufficient pressure yields noisy spectra; excessive pressure can crack softer crystals (ZnSe).
-
-
Data Acquisition:
-
Scan range: 4000 – 600 cm⁻¹.
-
Perform Automatic Baseline Correction (if software enabled) or manual multipoint correction.
-
-
Post-Run Analysis:
Visualization of Electronic Effects[2][4]
The following diagram illustrates how substituents on the benzothiazole ring influence the observed ester frequency.
Caption: Causal pathway of substituent effects on IR ester frequencies. Electron-donating groups facilitate resonance, lowering the wavenumber, while electron-withdrawing groups increase bond stiffness.
Workflow Integration
This diagram details where ATR-FTIR fits into the synthesis and validation pipeline.
Caption: Operational workflow. ATR-FTIR acts as a "gatekeeper" technique to verify functional group transformation before investing time in high-resolution NMR.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[7] (Standard text for general carbonyl assignments).
-
Larkin, P. (2011). IR and Raman Spectroscopy: Principles and Spectral Interpretation. Elsevier.
- Nandiyanto, A. B. D., et al. (2019). "Interpretation of Infrared Spectra of Benzothiazole Derivatives." Indonesian Journal of Science and Technology.
-
Specac Application Notes. (2018). "Comparison of FTIR spectra recorded from KBr sample pellets vs ATR."
-
OrgChem Boulder. (n.d.). "IR Spectroscopy Tutorial: Esters." University of Colorado Boulder. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, Properties and Application of Novel 2-Substituted Benzothiazole-Based Oxime Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Ester Carbonyl Vibration as a Sensitive Probe of Protein Local Electric Field - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uobabylon.edu.iq [uobabylon.edu.iq]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of 2-Chlorobenzo[d]thiazol-6-yl Acetate Reference Standards
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and scientific research, the integrity of your results is paramount. This hinges on the quality of your reagents, with none being more critical than your reference standards. A well-characterized reference standard is the bedrock of accurate and reproducible analytical data, ensuring the reliability of everything from early-stage discovery to late-stage quality control.
This guide provides a comprehensive, in-depth comparison of the essential analytical methodologies for the validation of a 2-Chlorobenzo[d]thiazol-6-yl acetate reference standard. As a Senior Application Scientist, my aim is to not only present the "how" but, more importantly, the "why" behind each experimental choice, empowering you to make informed decisions in your own laboratory. We will explore a multi-tiered approach to validation, ensuring a self-validating system that builds a complete and trustworthy profile of your reference material.
The Central Role of a Validated Reference Standard
The validation process for a reference standard is a comprehensive endeavor that goes beyond a simple purity check. It involves a battery of orthogonal analytical techniques to build a complete picture of the material, including its structure, purity, and physical properties. This guide will walk you through these essential techniques, providing both the theoretical underpinnings and practical, step-by-step protocols.
A Multi-Pronged Approach to Validation
The validation of a reference standard should be approached as a holistic process, where each analytical technique provides a unique piece of the puzzle. The convergence of data from these orthogonal methods provides the highest level of confidence in the standard's identity and purity.
Part 1: Structural Elucidation and Identity Confirmation
The foundational step in validating a reference standard is to unequivocally confirm its chemical structure. This is achieved through a combination of spectroscopic techniques that probe the molecule's connectivity and composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Why it's crucial: NMR is the most powerful technique for elucidating the structure of organic molecules in solution. Proton (¹H) and Carbon-13 (¹³C) NMR provide detailed information about the chemical environment of each atom, while two-dimensional techniques like COSY and HSQC reveal the connectivity between them. For 2-Chlorobenzo[d]thiazol-6-yl acetate, NMR is essential to confirm the positions of the chloro and acetate substituents on the benzothiazole ring.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the candidate reference standard in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing.
-
¹H NMR Acquisition: Acquire a proton NMR spectrum using a 400 MHz or higher field spectrometer. Key parameters to optimize include the number of scans (typically 16-64) to achieve an adequate signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a carbon NMR spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) is required.
-
2D NMR (COSY & HSQC):
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, helping to identify adjacent protons in the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom.
-
-
Data Interpretation: Analyze the chemical shifts, coupling constants, and integration values to confirm the expected structure of 2-Chlorobenzo[d]thiazol-6-yl acetate. The data should be consistent with the proposed structure and free from any significant unassigned signals.
Hypothetical ¹H NMR Data for 2-Chlorobenzo[d]thiazol-6-yl acetate (in CDCl₃):
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 8.05 | d | 1H | H-4 |
| 7.80 | d | 1H | H-7 |
| 7.25 | dd | 1H | H-5 |
| 2.35 | s | 3H | -OCOCH₃ |
High-Resolution Mass Spectrometry (HRMS)
Why it's crucial: HRMS provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the parent ion, allowing for the determination of the elemental composition. This provides strong evidence for the molecular formula of the compound.
Experimental Protocol: HRMS Analysis
-
Sample Preparation: Prepare a dilute solution of the candidate reference standard (typically 10-100 µg/mL) in a suitable solvent such as acetonitrile or methanol.
-
Infusion and Ionization: Infuse the sample solution directly into the mass spectrometer. Electrospray ionization (ESI) is a common and gentle ionization technique for this type of molecule.
-
Mass Analysis: Acquire the mass spectrum in high-resolution mode.
-
Data Analysis: Determine the accurate mass of the molecular ion ([M+H]⁺ or [M-H]⁻) and compare it to the theoretical exact mass of 2-Chlorobenzo[d]thiazol-6-yl acetate (C₉H₆ClNO₂S). The measured mass should be within a narrow tolerance (typically < 5 ppm) of the calculated mass.
Fourier-Transform Infrared (FTIR) Spectroscopy
Why it's crucial: FTIR provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. For 2-Chlorobenzo[d]thiazol-6-yl acetate, FTIR can confirm the presence of key functional groups such as the ester carbonyl (C=O), the C-O stretch of the acetate, and the aromatic C-H and C=C bonds of the benzothiazole ring system.
Experimental Protocol: FTIR Analysis
-
Sample Preparation: The sample can be analyzed as a neat solid using an Attenuated Total Reflectance (ATR) accessory, or as a KBr pellet.
-
Spectrum Acquisition: Acquire the infrared spectrum over the range of 4000-400 cm⁻¹.
-
Data Interpretation: Identify the characteristic absorption bands corresponding to the functional groups of 2-Chlorobenzo[d]thiazol-6-yl acetate.
Hypothetical FTIR Data for 2-Chlorobenzo[d]thiazol-6-yl acetate:
| Wavenumber (cm⁻¹) | Assignment |
| ~3100-3000 | Aromatic C-H stretch |
| ~1760 | Ester C=O stretch |
| ~1600, 1480 | Aromatic C=C stretch |
| ~1200 | C-O stretch (acetate) |
| ~850-800 | Aromatic C-H out-of-plane bend |
| ~750 | C-Cl stretch |
Part 2: Purity Assessment and Assay
Once the identity of the reference standard is confirmed, the next critical step is to accurately determine its purity. This involves the use of chromatographic and other techniques to separate and quantify any impurities present.
High-Performance Liquid Chromatography (HPLC-UV)
Why it's crucial: HPLC with UV detection is the workhorse technique for purity assessment and assay of non-volatile organic compounds. It offers high resolution, sensitivity, and quantitative accuracy. A well-developed HPLC method can separate the main component from process-related impurities and degradation products.
Experimental Protocol: HPLC-UV for Purity and Assay
-
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid. A typical gradient might start at 30% acetonitrile and increase to 90% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined by acquiring the UV spectrum of the analyte; a wavelength of maximum absorbance should be chosen (e.g., 280 nm).
-
Injection Volume: 10 µL.
-
-
Standard and Sample Preparation:
-
Assay Standard: Accurately weigh and dissolve the candidate reference standard in a suitable solvent (e.g., acetonitrile) to a known concentration (e.g., 0.5 mg/mL).
-
Purity Sample: Prepare a more concentrated solution of the candidate reference standard (e.g., 1.0 mg/mL) to facilitate the detection of low-level impurities.
-
-
Data Analysis:
-
Purity: Analyze the chromatogram of the purity sample. Calculate the area percent of the main peak relative to the total area of all peaks.
-
Assay: Perform a 100% purity assay by comparing the peak area of the assay standard to itself. The assay value is typically expressed as a percentage on an "as is" basis.
-
Comparison of Hypothetical Reference Standard Batches:
| Parameter | Batch A | Batch B (Alternative) | Acceptance Criteria |
| Purity (by HPLC, area %) | 99.8% | 98.5% | ≥ 99.5% |
| Largest Single Impurity | 0.08% | 0.7% | ≤ 0.1% |
| Total Impurities | 0.2% | 1.5% | ≤ 0.5% |
Gas Chromatography (GC-FID/MS) for Residual Solvents
Why it's crucial: GC is the preferred method for the analysis of volatile and semi-volatile compounds, making it ideal for the detection and quantification of residual solvents from the synthesis and purification process. A Flame Ionization Detector (FID) provides excellent quantitative data, while a Mass Spectrometer (MS) can be used for identification of unknown volatile impurities.[1]
Experimental Protocol: GC for Residual Solvents
-
Instrumentation: A gas chromatograph equipped with a headspace autosampler and an FID or MS detector.
-
GC Conditions:
-
Column: A polar column suitable for solvent analysis (e.g., DB-624, 30 m x 0.32 mm, 1.8 µm).
-
Carrier Gas: Helium or Hydrogen.
-
Oven Program: A temperature program that effectively separates common solvents (e.g., 40 °C for 5 min, then ramp to 240 °C at 10 °C/min).
-
Injector and Detector Temperature: 250 °C.
-
-
Sample Preparation: Accurately weigh a portion of the candidate reference standard (e.g., 100 mg) into a headspace vial and add a suitable solvent (e.g., DMSO or DMF).
-
Data Analysis: Quantify any detected solvents against a calibrated standard containing a mixture of expected solvents. The results are typically reported in parts per million (ppm).
Elemental Analysis
Why it's crucial: Elemental analysis provides a direct measurement of the percentage of carbon, hydrogen, nitrogen, and sulfur in the compound. This serves as an orthogonal check of the molecular formula determined by HRMS and can indicate the presence of inorganic impurities or residual solvents that may not be detected by other methods.
Experimental Protocol: Elemental Analysis
-
Instrumentation: A CHN-S elemental analyzer.
-
Sample Preparation: Accurately weigh a small amount of the dried candidate reference standard (typically 1-2 mg) into a tin capsule.
-
Analysis: The sample is combusted at high temperature, and the resulting gases (CO₂, H₂O, N₂, SO₂) are separated and quantified.
-
Data Analysis: Compare the experimentally determined weight percentages of C, H, N, and S to the theoretical values for C₉H₆ClNO₂S. The experimental values should be within a tight tolerance (typically ±0.4%) of the theoretical values.
Part 3: Physicochemical Characterization
Understanding the physical properties of a reference standard is crucial for its proper handling, storage, and use.
Thermal Analysis (TGA and DSC)
Why it's crucial:
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature.[2] It is used to determine the presence of residual solvents or water and to assess the thermal stability of the compound.[2]
-
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled.[3] It is used to determine the melting point, heat of fusion, and to detect any polymorphic forms.[3]
Experimental Protocol: Thermal Analysis
-
Instrumentation: A TGA instrument and a DSC instrument.
-
TGA Analysis:
-
Heat a small, accurately weighed sample (5-10 mg) under a nitrogen atmosphere from ambient temperature to a temperature above its expected decomposition point (e.g., 300 °C) at a constant heating rate (e.g., 10 °C/min).
-
Analyze the resulting thermogram for any mass loss events.
-
-
DSC Analysis:
-
Accurately weigh a small sample (2-5 mg) into an aluminum pan and seal it.
-
Heat the sample under a nitrogen atmosphere at a controlled rate (e.g., 10 °C/min) over a temperature range that includes the melting point.
-
The melting point is typically taken as the onset or peak of the melting endotherm.
-
Hypothetical Thermal Analysis Data:
| Parameter | Result | Interpretation |
| TGA (onset of decomposition) | > 250 °C | The material is thermally stable up to this temperature. |
| DSC (Melting Point) | 145.2 °C (sharp endotherm) | A sharp melting point is indicative of high purity. |
Karl Fischer Titration
Why it's crucial: Karl Fischer titration is a highly specific and accurate method for the determination of water content. This is important because water can affect the stability and the accurate weighing of the reference standard.
Experimental Protocol: Karl Fischer Titration
-
Instrumentation: A coulometric or volumetric Karl Fischer titrator.
-
Sample Preparation: Accurately weigh a suitable amount of the candidate reference standard and introduce it into the titration cell.
-
Titration: The titrator automatically adds the Karl Fischer reagent until all the water in the sample has reacted.
-
Data Analysis: The instrument calculates the water content, which is typically expressed as a weight percentage.
Part 4: Forced Degradation Studies
Why it's crucial: Forced degradation studies are essential to establish the stability-indicating properties of the analytical methods used for purity and assay.[4] By subjecting the reference standard to harsh conditions (acid, base, oxidation, heat, and light), potential degradation products are generated. The analytical method must be able to separate these degradation products from the main component, demonstrating its specificity.[4]
Experimental Protocol: Forced Degradation
-
Stress Conditions:
-
Acidic: Dissolve the compound in a solution of 0.1M HCl and heat at 60 °C for 24 hours.
-
Basic: Dissolve the compound in a solution of 0.1M NaOH at room temperature for 4 hours.
-
Oxidative: Dissolve the compound in a solution of 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: Expose the solid material to 80 °C for 48 hours.
-
Photolytic: Expose a solution of the compound to UV and visible light according to ICH guidelines.
-
-
Analysis: Analyze the stressed samples by the developed HPLC-UV method.
-
Evaluation: The method is considered stability-indicating if all major degradation product peaks are well-resolved from the main component peak. Peak purity analysis using a photodiode array (PDA) detector can provide additional confidence in the method's specificity.
Conclusion: A Foundation of Trust
The validation of a reference standard for a compound like 2-Chlorobenzo[d]thiazol-6-yl acetate is a rigorous but essential process. By employing a multi-faceted approach that combines spectroscopic, chromatographic, and physicochemical techniques, a comprehensive and reliable profile of the reference material can be established. This guide has outlined the key methodologies and the scientific rationale behind them, providing a framework for ensuring the quality and integrity of your analytical data. Remember, a well-characterized reference standard is not just a regulatory requirement; it is the cornerstone of sound scientific practice and the foundation upon which the development of safe and effective medicines is built.
References
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NMR spectroscopic investigation of benzothiazolylacetonitrile azo dyes. (n.d.). Diva-Portal.org. Retrieved February 26, 2026, from [Link]
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Synthesis, Properties and Application of Novel 2-Substituted Benzothiazole-Based Oxime Esters. (2026, January 30). PMC. Retrieved February 26, 2026, from [Link]
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Giron-Forest, D., Goldbronn, C., & Piechon, P. (1989). Thermal analysis methods for pharmacopoeial materials. Journal of Pharmaceutical and Biomedical Analysis, 7(12), 1421-1433. [Link]
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USP 891 Thermal Analysis of Pharmaceuticals by DSC. (n.d.). Testing Laboratory. Retrieved February 26, 2026, from [Link]
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Determination of benzothiazole and benzotriazole derivates in tire and clothing textile samples by high performance liquid chromatography-electrospray ionization tandem mass spectrometry. (2013, September 13). PubMed. Retrieved February 26, 2026, from [Link]
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Synthesis and study of new antimicrobial benzothiazoles substituted on heterocyclic ring. (n.d.). Semantic Scholar. Retrieved February 26, 2026, from [Link]
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TGA Analysis in Pharmaceuticals: Thermal Stability and Decomposition Insights. (2026, January 23). ResolveMass. Retrieved February 26, 2026, from [Link]
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Determination of Organochlorine Compounds. (n.d.). Lifeasible. Retrieved February 26, 2026, from [Link]
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Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. (2025, September 9). Lab Manager. Retrieved February 26, 2026, from [Link]
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Thermal Analysis in the Pharmaceutical Industry. (n.d.). TA Instruments. Retrieved February 26, 2026, from [Link]
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Structure-Guided Design of Benzothiazole and Benzimidazole-Based Urea Derivatives Curtailing Oncogenic Signaling via Concurrent Inhibition of VEGFR-2, EGFR, and c-Met. (2026, January 21). ACS Omega. Retrieved February 26, 2026, from [Link]
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Determination of benzotriazoles and benzothiazoles in human urine by UHPLC-TQMS. (n.d.). PubChem. Retrieved February 26, 2026, from [Link]
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Analysis of organochlorine pesticides and PCBs using EPA method 608.3. (n.d.). OI Analytical. Retrieved February 26, 2026, from [Link]
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Microbial Degradation of 2-Benzothiazole Derivatives: A Review. (n.d.). Request PDF. Retrieved February 26, 2026, from [Link]
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Impurity Profiling and Characterization for Generic Project Submission to USFDA. (2025, February 11). Veeprho. Retrieved February 26, 2026, from [Link]
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(2-Chloro-benzothiazol-6-yl)-acetic acid ethyl ester. (n.d.). Chemcia. Retrieved February 26, 2026, from [Link]
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Synthesis, Characterization and Antimicrobial studies of new novel derivatives of 2-amino-6- chlorobenzothiazole. (n.d.). SAS Publishers. Retrieved February 26, 2026, from [Link]
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2-Chlorobenzothiazole. (n.d.). PubChem. Retrieved February 26, 2026, from [Link]
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Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. (2024, March 18). PMC. Retrieved February 26, 2026, from [Link]
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An In-Depth Analysis of Benzothiazole Derivatives: Structure, Properties, and Applications. (2024, September 5). ResearchGate. Retrieved February 26, 2026, from [Link]
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Synthesis, Characterization and Biological Evaluation of Benzothiazole–Isoquinoline Derivative. (2022, December 19). MDPI. Retrieved February 26, 2026, from [Link]
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Synthesis of a series of benzothiazole amide derivatives and their biological evaluation as potent hemostatic agents. (2018, February 7). PMC. Retrieved February 26, 2026, from [Link]
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Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analy. (2024, March 29). Scientific Research Publishing. Retrieved February 26, 2026, from [Link]
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Simultaneous determination of benzothiazoles, benzotriazoles and benzotriazole UV absorbers by solid-phase extraction-gas chromatography-mass spectrometry. (2022, April 8). SciSpace. Retrieved February 26, 2026, from [Link]
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Identification and Control of Impurities for Drug Substance Development using LC/MS and GC/MS. (2025, August 6). Request PDF. Retrieved February 26, 2026, from [Link]
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Laboratory analysis of organochlorine pesticides on air samples. (2020, August 11). Analytice. Retrieved February 26, 2026, from [Link]
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METHODS OF ANALYSIS BY THE U.S. GEOLOGICAL SURVEY NATIONAL WATER QUALITY LABORATORY-- DETERMINATION OF ORGANOCHLORINE PESTICIDES. (n.d.). USGS. Retrieved February 26, 2026, from [Link]
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Impurity Profiling With Use of Hyphenated Techniques. (2012, May 24). Asian Journal of Research in Chemistry. Retrieved February 26, 2026, from [Link]
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GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals. (n.d.). Shimadzu. Retrieved February 26, 2026, from [Link]
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Methods of Analysis by the U.S. Geological Survey National Water Quality Laboratory—Determination of Organochlorine Pesticides. (n.d.). USGS. Retrieved February 26, 2026, from [Link]
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Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. (2013, January 17). Asian Journal of Research in Chemistry. Retrieved February 26, 2026, from [Link]
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Synthesis and Biological Evaluation of Novel Benzothiazole-2-thiol Derivatives as Potential Anticancer Agents. (n.d.). PMC. Retrieved February 26, 2026, from [Link]
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Forced degradation studies – comparison between ICH, EMA, FDA and. (2014, June 15). der DGRA. Retrieved February 26, 2026, from [Link]
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Mechanochemical Solvent-Free Synthesis and Biological Profiling of Novel 2-Hydrazone-Bridged Benzothiazoles as Potent Anticancer Agents. (2025, November 3). MDPI. Retrieved February 26, 2026, from [Link]
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Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities. (n.d.). Chemical Methodologies. Retrieved February 26, 2026, from [Link]
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6-Chlorobenzothiazole-2-thiol. (n.d.). PubChem. Retrieved February 26, 2026, from [Link]
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Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity. (n.d.). Der Pharma Chemica. Retrieved February 26, 2026, from [Link]
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Synthesis and Characterization of Novel N-(Benzo[d]Thiazol-2-yl)-2-(2-(6-Chloroquinolin-4-yl)Hydrazinyl)Acetamide Derivatives Co. (2015, July 1). Semantic Scholar. Retrieved February 26, 2026, from [Link]
-
Synthesis and Characterization of Novel N-(Benzo[d]Thiazol-2-yl)-2-(2-(6-Chloroquinolin-4-yl)Hydrazinyl)Acetamide Derivatives Containing Quinoline Linkage as Potent Antibacterial Agents. (n.d.). ResearchGate. Retrieved February 26, 2026, from [Link]
Sources
A Comparative Analysis of Synthetic Routes for 6-Substituted Benzothiazoles: A Guide for Researchers
The 6-substituted benzothiazole scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its diverse biological activities and valuable photophysical properties. The strategic introduction of substituents at the 6-position of the benzothiazole ring allows for the fine-tuning of these properties, making the development of efficient and versatile synthetic routes a critical endeavor for researchers. This guide provides an in-depth comparative analysis of the most prevalent and innovative synthetic strategies for accessing 6-substituted benzothiazoles, offering field-proven insights and actionable experimental data to inform your synthetic planning.
The Enduring Importance of the 6-Substituted Benzothiazole Core
Benzothiazole derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[1][2] The substituent at the 6-position plays a crucial role in modulating the molecule's interaction with biological targets. For instance, electron-donating or withdrawing groups at this position can significantly influence the compound's pharmacokinetic and pharmacodynamic profile. Beyond pharmaceuticals, these compounds are integral to the development of organic light-emitting diodes (OLEDs), fluorescent probes, and industrial dyes.
This guide will navigate through the classical and contemporary methods for the synthesis of these valuable compounds, with a focus on providing a clear, comparative framework for selecting the optimal route for your specific research needs.
I. Classical Approaches: The Foundation of Benzothiazole Synthesis
The traditional methods for synthesizing the benzothiazole ring system have been refined over decades and remain reliable workhorses in many laboratories. These routes typically involve the condensation of a 2-aminothiophenol derivative with a suitable electrophile.
Condensation with Aldehydes and Ketones
One of the most direct and widely used methods involves the reaction of a 4-substituted-2-aminothiophenol with an aldehyde or ketone.[3][4][5] This reaction proceeds through the formation of a benzothiazoline intermediate, which is subsequently oxidized to the corresponding benzothiazole.
Mechanism Insight: The initial step is the formation of a Schiff base between the amino group of the 2-aminothiophenol and the carbonyl group of the aldehyde or ketone. This is followed by an intramolecular cyclization where the thiol group attacks the imine carbon. The resulting benzothiazoline is then oxidized to the aromatic benzothiazole. The choice of oxidant is critical and can range from air and manganese dioxide to more specialized reagents like potassium permanganate or hydrogen peroxide.[3]
Experimental Protocol: Synthesis of 6-Chloro-2-phenylbenzothiazole via Aldehyde Condensation
-
To a solution of 4-chloro-2-aminothiophenol (1.0 mmol) in ethanol (10 mL), add benzaldehyde (1.1 mmol). The use of a slight excess of the aldehyde ensures complete consumption of the starting thiophenol.
-
Add a catalytic amount of an oxidizing agent, such as sodium hydrosulfite (Na₂S₂O₄) in water. This facilitates the in-situ oxidation of the benzothiazoline intermediate.[2][5]
-
Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC). The reaction can be considered complete when the starting materials are no longer visible on the TLC plate.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water. This will precipitate the crude product.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure 6-chloro-2-phenylbenzothiazole.
Condensation with Carboxylic Acids and Their Derivatives
The use of carboxylic acids, acyl chlorides, or esters as the electrophilic partner provides another versatile route to 2-substituted benzothiazoles.[3][4] Reactions with carboxylic acids often require a condensing agent, such as polyphosphoric acid (PPA), to facilitate the dehydration step. Acyl chlorides, being more reactive, typically react under milder conditions.
Causality in Reagent Choice: The reactivity of the carbonyl source dictates the reaction conditions. Carboxylic acids require high temperatures and a strong acid catalyst to drive the condensation, while acyl chlorides can often react at or below room temperature, sometimes in the presence of a non-nucleophilic base to scavenge the HCl byproduct.
II. Modern Synthetic Strategies: Enhancing Efficiency and Scope
In recent years, a plethora of modern synthetic methods have emerged, offering significant advantages in terms of efficiency, substrate scope, and environmental impact.
Metal-Catalyzed Cross-Coupling Reactions
Palladium and copper-catalyzed reactions have revolutionized the synthesis of benzothiazoles, allowing for the construction of the heterocyclic core under milder conditions and with greater functional group tolerance.[6] For instance, the intramolecular C-S bond formation through cross-coupling between a thiourea and an aryl halide has proven to be a powerful strategy.[7]
Diagram: Palladium-Catalyzed Intramolecular C-S Coupling
Caption: Palladium-catalyzed intramolecular C-S bond formation for 2-aminobenzothiazole synthesis.
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool to accelerate organic reactions, often leading to significantly reduced reaction times and improved yields.[4][8][9] The synthesis of 6-substituted benzothiazoles via the condensation of 2-aminothiophenols with aldehydes or ketones can be dramatically expedited under microwave conditions, often in solvent-free or green solvent systems.[9][10]
Trustworthiness of the Protocol: The reproducibility of microwave-assisted synthesis is high, provided that the reaction parameters (power, temperature, and time) are carefully controlled. The use of dedicated microwave reactors allows for precise monitoring and control, ensuring consistent results.
Experimental Protocol: Microwave-Assisted Synthesis of 6-Methoxy-2-(4-nitrophenyl)benzothiazole
-
In a 10 mL microwave vial, combine 4-methoxy-2-aminothiophenol (1.0 mmol), 4-nitrobenzaldehyde (1.0 mmol), and a catalytic amount of a solid acid catalyst (e.g., zeolite). The use of a solid catalyst facilitates product purification.
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at a constant temperature (e.g., 120 °C) for 5-10 minutes. Monitor the pressure to ensure it remains within safe limits.
-
After the reaction is complete, cool the vial to room temperature.
-
Add a suitable solvent (e.g., ethyl acetate) to dissolve the product and filter off the catalyst.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.
Visible-Light-Promoted Synthesis
In the quest for greener and more sustainable synthetic methodologies, visible-light photoredox catalysis has gained significant traction. This approach allows for the formation of C-S bonds under mild conditions, often at room temperature and using air as the oxidant.[3] The synthesis of benzothiazoles from 2-aminothiophenols and aldehydes has been successfully achieved using this environmentally benign method.[3]
Expertise in Action: The selection of the appropriate photosensitizer is crucial for the success of these reactions. The photosensitizer must be able to absorb visible light and initiate the desired electron transfer process to generate the reactive intermediates.
III. Comparative Data Analysis
To facilitate an objective comparison of the different synthetic routes, the following table summarizes key performance indicators for the synthesis of a representative 6-substituted benzothiazole.
| Synthetic Route | Typical Reaction Time | Typical Yield (%) | Reaction Conditions | Advantages | Disadvantages |
| Aldehyde Condensation (Conventional) | 2-12 hours | 70-90 | Reflux, various oxidants | Readily available starting materials, simple procedure | Long reaction times, sometimes harsh oxidants |
| Carboxylic Acid Condensation | 4-24 hours | 60-85 | High temperature, strong acid catalyst (e.g., PPA) | Access to a wide range of 2-substituents | Harsh conditions, limited functional group tolerance |
| Metal-Catalyzed C-S Coupling | 1-8 hours | 80-95 | Mild temperature, catalyst, and ligand | High yields, excellent functional group tolerance | Cost of metal catalysts, potential for metal contamination |
| Microwave-Assisted Synthesis | 5-30 minutes | 85-98 | High temperature, sealed vessel | Drastically reduced reaction times, high yields | Requires specialized equipment |
| Visible-Light-Promoted Synthesis | 6-24 hours | 75-90 | Room temperature, visible light, photosensitizer | Environmentally friendly, mild conditions | Can be slower, requires a light source |
IV. Jacobson-Hugershoff Synthesis: A Classic Route to 6-Substituted Benzothiazoles
Diagram: Logical Flow of Jacobson-Hugershoff Synthesis
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Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Handling and Disposal of 2-Chlorobenzo[d]thiazol-6-yl acetate
Introduction: As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety and operational diligence. This guide provides essential, immediate safety and logistical information for handling 2-Chlorobenzo[d]thiazol-6-yl acetate. In the absence of a specific Material Safety Data Sheet (MSDS) for this compound, this protocol is built upon a conservative, evidence-based assessment of its structural analogs, most notably 2-Chlorobenzothiazole. The extreme toxicity associated with this parent compound, including a "Fatal if inhaled" classification, necessitates the stringent measures outlined herein.[1] Adherence to this guide is critical for ensuring personnel safety, maintaining experimental integrity, and ensuring environmental compliance.
Hazard Assessment: A Precautionary Approach
Given the lack of specific toxicological data for 2-Chlorobenzo[d]thiazol-6-yl acetate, we must infer its potential hazards from closely related structures. This approach, rooted in established chemical safety principles, mandates that we prepare for the highest level of risk identified among its analogs. The data below forms the logical basis for the engineering controls, personal protective equipment (PPE), and handling protocols that follow.
| Analogous Compound | CAS No. | Key Hazard Statements (GHS) | Source |
| 2-Chlorobenzothiazole | 615-20-3 | H301: Toxic if swallowedH319: Causes serious eye irritationH330: Fatal if inhaled H411: Toxic to aquatic life with long lasting effects | [1] |
| 6-Chlorobenzo[d]isothiazole | 89583-89-1 | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [2] |
| Benzothiazole | 95-16-9 | H302: Harmful if swallowedH312: Harmful in contact with skinH332: Harmful if inhaledH319: Causes serious eye irritation | [3] |
The acute inhalation toxicity of 2-Chlorobenzothiazole (H330) is the most severe hazard identified and therefore dictates the primary safety posture for handling its acetate derivative. We must operate under the assumption that 2-Chlorobenzo[d]thiazol-6-yl acetate poses a similar, if not identical, inhalation risk.
Mandatory Personal Protective Equipment (PPE) Protocol
A multi-layered PPE strategy is non-negotiable to prevent exposure through inhalation, dermal contact, and ocular contact.[4] Standard laboratory attire is insufficient; the following specifications must be met.
| PPE Category | Specification & Rationale | Sources |
| Respiratory Protection | Required: A full-face respirator with cartridges appropriate for organic vapors and particulates (e.g., NIOSH-approved P100/OV). Rationale: The "Fatal if inhaled" classification of the primary analog necessitates protection beyond a standard N95 or half-mask respirator.[1] A full-face respirator provides a higher protection factor and shields the eyes and face from splashes. | [1][5][6] |
| Eye/Face Protection | Required: Integrated full-face respirator or chemical safety goggles with a face shield. Rationale: This compound and its analogs are known to cause serious eye irritation.[1][2][3] A face shield worn over goggles provides an additional barrier against splashes during liquid transfers. | [1][7] |
| Hand Protection | Required: Chemically resistant gloves (Nitrile rubber, minimum 0.11 mm thickness). Double-gloving is mandatory. Rationale: To prevent dermal absorption, which is a known hazard for benzothiazoles.[3] Inspect gloves for any defects before use. Use proper glove removal technique to avoid contaminating skin.[7] | [5][7][8] |
| Body Protection | Required: A chemical-resistant lab coat (poly-coated is preferred) over long-sleeved clothing and pants. An apron may be required for larger quantities. Rationale: Protects skin and personal clothing from contamination by dust or splashes. Standard cotton lab coats may not provide a sufficient barrier.[1][4] | [1][7] |
| Foot Protection | Required: Closed-toe, chemical-resistant shoes. Rationale: Standard laboratory practice to protect against spills and falling objects. | [5] |
Engineering Controls: The First Line of Defense
PPE is the last line of defense. Primary containment of the chemical is achieved through robust engineering controls.
-
Chemical Fume Hood: All handling of 2-Chlorobenzo[d]thiazol-6-yl acetate, including weighing, transfers, and solution preparation, must be conducted inside a certified chemical fume hood.[2][5] This is the most critical step in mitigating the severe inhalation hazard.
-
Ventilation: The laboratory must be well-ventilated, with negative pressure relative to adjacent areas to ensure containment.[1]
-
Accessible Safety Equipment: A safety shower and eyewash station must be located in the immediate vicinity of the work area and be tested regularly.[5]
Operational Plan: Step-by-Step Handling Protocol
This procedural guidance ensures that safety is integrated into every step of the workflow.
-
Preparation:
-
Designate a specific area within a chemical fume hood for the procedure.
-
Assemble all necessary equipment (spatulas, glassware, solvents) and waste containers inside the hood before introducing the chemical.
-
Don all required PPE as specified in Table 2 before entering the designated area.
-
-
Weighing and Transfer (Solid):
-
Perform all weighing operations within the fume hood. Use a balance with a draft shield if available.
-
To minimize dust generation, do not pour the solid directly. Use a spatula to carefully transfer the material.
-
Tare a sealed container (e.g., a vial with a cap) for the transfer. Add the chemical to the vial, seal it, and then re-weigh. This "weighing by difference" method minimizes contamination of the balance.
-
After transfer, gently tap the spatula on the receiving container to dislodge any remaining particles. Decontaminate the spatula immediately.
-
-
Solution Preparation:
-
Add the solvent to the vessel containing the weighed solid slowly to avoid splashing.
-
If sonication or heating is required, ensure the vessel is securely capped or covered with parafilm to prevent the release of vapors or aerosols.
-
-
Post-Handling Hygiene:
-
After completing the work, decontaminate all surfaces and equipment using an appropriate solvent (e.g., ethanol or acetone) followed by soap and water.[7] Dispose of all cleaning materials as hazardous waste.
-
Remove PPE in the correct order (gloves first), avoiding contact with the contaminated exterior.
-
Wash hands thoroughly with soap and water after exiting the laboratory.[2][8]
-
Integrated Workflow for Safe Handling and Disposal
The following diagram illustrates the critical decision points and procedural flow from material acquisition to final waste disposal, ensuring a closed-loop safety system.
Caption: Safe Handling and Disposal Workflow for Highly Toxic Compounds.
Spill and Disposal Management
Accidents must be planned for. Treat all waste containing this compound as acutely hazardous.
Spill Response Protocol
-
Evacuate & Alert: Immediately alert personnel in the vicinity and evacuate the area. Restrict access.
-
Ventilate: Ensure the fume hood continues to operate.
-
Assess: From a safe distance, determine the extent of the spill. Do not attempt to clean a large spill without specialized training and equipment. Contact your institution's Environmental Health and Safety (EHS) department immediately.
-
Clean-Up (for minor spills inside a fume hood only):
Waste Disposal Plan
Disposal must comply with all local, state, and federal regulations.[9]
-
Waste Segregation:
-
Container Management:
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "2-Chlorobenzo[d]thiazol-6-yl acetate," and the primary hazard warnings (Toxic, Danger).[7][9]
-
Storage: Keep waste containers sealed at all times, except when adding waste.[9] Store them in a designated, secure, and well-ventilated secondary containment area until they are collected by EHS for final disposal.[7]
-
-
Documentation: Maintain a detailed log of all waste generated, including the chemical name, quantity, and date of generation. This is a legal requirement for waste tracking.[7]
References
-
Safety Data Sheet according to REGULATIONS FOR HAZARDOUS CHEMICAL AGENTS, 2021. Henkel Adhesives.[Link]
-
Safety data sheet - StyleBase. Wakol.[Link]
-
Safety Data Sheet - Benzothiazole. DC Fine Chemicals.[Link]
-
Safety data sheet - ACTICIDE LT 2. Thor Specialities (UK) LTD.[Link]
-
UV/chlorine process for degradation of benzothiazole and benzotriazole in water: Efficiency, mechanism and toxicity evaluation. ResearchGate.[Link]
-
The Detoxification and Degradation of Benzothiazole from the Wastewater in Microbial Electrolysis Cells. MDPI.[Link]
-
Safety data sheet - KEIM KLEBESPACHTEL. KEIM.[Link]
-
Procedures for Disposal of Hazardous Waste. University of Texas at Austin.[Link]
-
Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. MDPI.[Link]
-
Personal protective equipment for preparing toxic drugs. GERPAC.[Link]
-
EPA HAZARDOUS WASTE CODES. U.S. Environmental Protection Agency.[Link]
-
Guidance for Selection of Personal Protective Equipment for MDI Users. American Chemistry Council.[Link]
Sources
- 1. echemi.com [echemi.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. dcfinechemicals.com [dcfinechemicals.com]
- 4. gerpac.eu [gerpac.eu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. americanchemistry.com [americanchemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. api.henkeldx.com [api.henkeldx.com]
- 9. geo.utexas.edu [geo.utexas.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
